6-Acetyllarixol
描述
属性
IUPAC Name |
[(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3/t17-,18-,19-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCDVQMEQJFGH-TZWCSUAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=C)[C@@H]([C@@]2([C@@H]1C(CCC2)(C)C)C)CC[C@@](C)(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 6-Acetyllarixol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, chemical characterization, and biological activities of 6-Acetyllarixol, a labdane diterpene of significant interest. Also known as larixyl acetate, this natural product has garnered attention for its potent and selective biological activities, particularly as an inhibitor of the TRPC6 ion channel and for its notable antifungal properties. This document details the experimental protocols for its extraction and purification from its primary natural source, Larix decidua (European Larch), presents its spectroscopic data for unequivocal identification, and summarizes its known biological effects and mechanisms of action. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, systematically named (αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol, is a naturally occurring labdane-type diterpenoid. Its discovery is rooted in the phytochemical investigation of oleoresin from the European Larch (Larix decidua Mill.), where it was identified alongside its parent compound, (+)-larixol.[1] The presence of the acetyl group at the C-6 position distinguishes it from larixol and significantly influences its biological profile.[2] This guide will delve into the scientific journey of this compound, from its natural origins to its potential therapeutic applications.
Discovery and Natural Occurrence
The initial discovery of this compound (larixyl acetate) can be traced back to early studies on the chemical constituents of Larch oleoresin.[1] It is primarily found in various species of the Larix genus, with Larix decidua being a particularly rich source.[2] Quantitative analyses have shown that the concentration of this compound can vary significantly depending on the part of the tree (bark or wood) and the geographical origin of the plant.
Chemical Structure and Properties
This compound is a bicyclic diterpene with the characteristic labdane skeleton. The acetylation at the 6-position is a key structural feature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | (αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol |
| Synonyms | Larixyl acetate, 6-O-Acetyllarixol |
| CAS Number | 4608-49-5 |
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.52 g/mol |
Experimental Protocols
Isolation of this compound from Larix decidua Bark
The following protocol is a generalized procedure based on common extraction and purification techniques for labdane diterpenes from plant material.
4.1.1. Materials and Equipment
-
Dried and powdered Larix decidua bark
-
Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Analytical balance
-
Standard laboratory glassware
4.1.2. Extraction Procedure
-
Macerate the powdered Larix decidua bark with dichloromethane or ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
4.1.3. Purification by Column Chromatography
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation process using TLC. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing this compound based on the TLC profile.
-
Evaporate the solvent from the combined fractions to yield purified this compound. Further purification can be achieved by recrystallization if necessary.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 39.2 | 1.55 (m), 1.05 (m) |
| 2 | 19.3 | 1.85 (m), 1.65 (m) |
| 3 | 42.1 | 1.45 (m), 1.20 (m) |
| 4 | 33.5 | - |
| 5 | 55.6 | 0.85 (dd, J = 12.0, 2.0) |
| 6 | 78.5 | 4.47 (dd, J = 11.5, 4.5) |
| 7 | 43.8 | 2.20 (m), 1.95 (m) |
| 8 | 148.4 | - |
| 9 | 56.4 | 1.50 (m) |
| 10 | 39.8 | - |
| 11 | 24.2 | 2.05 (m), 1.90 (m) |
| 12 | 38.9 | 1.60 (m), 1.40 (m) |
| 13 | 73.7 | - |
| 14 | 145.0 | 5.90 (dd, J = 17.5, 10.8) |
| 15 | 111.4 | 5.18 (dd, J = 17.5, 1.5), 4.98 (dd, J = 10.8, 1.5) |
| 16 | 28.8 | 1.30 (s) |
| 17 | 106.3 | 4.85 (s), 4.55 (s) |
| 18 | 33.3 | 0.82 (s) |
| 19 | 21.9 | 0.88 (s) |
| 20 | 14.5 | 0.80 (s) |
| OAc | 170.5 (C=O), 21.3 (CH₃) | 2.05 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The above data is a representative compilation.
Biological Activities and Mechanism of Action
TRPC6 Inhibition
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[3] TRPC6 is a non-selective cation channel involved in various physiological and pathological processes.
Table 3: Inhibitory Activity of this compound on TRPC Channels
| Channel | IC₅₀ (µM) | Selectivity vs. TRPC6 |
| TRPC6 | 0.58 | - |
| TRPC3 | 6.83 | ~12-fold |
The inhibition of TRPC6 by this compound has been shown to modulate downstream signaling pathways, including the calcineurin-NFAT and mTOR pathways, which are implicated in cardiac hypertrophy and other cellular processes.
References
Unveiling the Natural Source of 6-Acetyllarixol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation, and biological activity of 6-Acetyllarixol, a labdane-type diterpene of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals.
Primary Natural Source: Larix gmelinii (Dahurian Larch)
The primary natural source of this compound, also commonly known as larixyl acetate, is the Dahurian Larch (Larix gmelinii), particularly the bark of Larix gmelinii var. japonica. This coniferous tree, belonging to the Pinaceae family, is native to eastern Siberia, northeastern Mongolia, northeastern China, and the Korean peninsula.[1] The compound is a constituent of the tree's oleoresin and is found in significant quantities within the bark tissues.
Quantitative Analysis of this compound in Larix gmelinii var. japonica Bark
Quantitative studies have been conducted to determine the concentration of this compound in different tissues of the branch bark of Larix gmelinii var. japonica. The data presented below is crucial for evaluating the feasibility of this species as a viable source for extraction.
| Bark Tissue | Compound | Concentration (mg/g of dry weight) |
| Rhytidome (Outer bark) | Larixyl acetate (this compound) | 1.23 ± 0.13 |
| Secondary Phloem (Inner bark) | Larixyl acetate (this compound) | 0.45 ± 0.05 |
| Rhytidome (Outer bark) | Larixol | 2.34 ± 0.25 |
| Secondary Phloem (Inner bark) | Larixol | 0.87 ± 0.09 |
Data sourced from "Accumulation of constitutive diterpenoids in the rhytidome and secondary phloem of the branch bark of Larix gmelinii var. japonica".
Experimental Protocols: Isolation and Identification of this compound
The following is a representative protocol for the extraction and isolation of this compound from the bark of Larix gmelinii.
Plant Material Collection and Preparation
-
Collect branch bark from Larix gmelinii var. japonica.
-
Separate the rhytidome (outer bark) from the secondary phloem (inner bark).
-
Air-dry the separated tissues and then grind them into a fine powder.
Extraction
-
Extract the powdered bark material with diethyl ether at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude oleoresin.
Isolation and Purification
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structure Elucidation
-
The structure of the isolated compound is confirmed through spectroscopic methods, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Biological Activity and Signaling Pathway
This compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[2][3] This inhibitory activity is the basis for its observed analgesic and anti-inflammatory properties.[2]
TRPC6 Inhibition Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound.
In this pathway, the activation of the TRPC6 channel, often by diacylglycerol (DAG), leads to an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can activate downstream signaling pathways, such as the activation of the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effect by directly inhibiting the TRPC6 channel, thereby preventing the influx of calcium and blocking this signaling cascade.
Conclusion
Larix gmelinii, specifically its bark, stands out as a significant natural source of this compound. The detailed protocols for its extraction and isolation, combined with a growing understanding of its biological activity as a TRPC6 inhibitor, position this compound as a promising candidate for further investigation in the development of novel therapeutic agents for inflammatory and pain-related conditions. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.
References
The Elusive Pathway: A Technical Guide to the Putative Biosynthesis of 6-Acetyllarixol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyllarixol, a derivative of the labdane-type diterpenoid larixol, holds potential in various applications due to its chemical structure. However, its biosynthesis in plants remains an unelucidated area of study. This technical guide synthesizes current knowledge on the synthesis of related diterpenoids to propose a putative biosynthetic pathway for this compound. We delve into the likely enzymatic steps, from the formation of the diterpene backbone to the final acetylation, and provide generalized experimental protocols for the identification and characterization of the key enzymes involved. This document serves as a foundational resource for researchers aiming to unravel the complete metabolic route to this compound, enabling future metabolic engineering and drug development efforts.
Introduction
Larixol and its acetylated derivative, this compound, are labdane-type diterpenoids found in various plant species, particularly in conifers of the Larix (larch) genus.[1][2] While chemical syntheses and phytochemical analyses of these compounds have been reported, the specific enzymatic pathway for the biosynthesis of this compound in plants is not well-documented in current scientific literature.[1][2][3] Understanding this pathway is crucial for developing sustainable biotechnological production methods for this compound and its derivatives, which may have pharmaceutical or other industrial applications.
This guide outlines a putative biosynthetic pathway for this compound based on established principles of terpenoid biosynthesis. We will discuss the probable enzyme classes involved, propose a framework for the quantitative analysis of this pathway, and provide detailed, generalized experimental protocols for the discovery and characterization of the key missing enzymatic link: the acetyltransferase responsible for the conversion of larixol to this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the general terpenoid pathway, starting from the central precursor geranylgeranyl pyrophosphate (GGPP), followed by cyclization to form the labdane skeleton, hydroxylation to yield larixol, and a final acetylation step.
Putative Pathway Visualization
The proposed biosynthetic route is illustrated in the diagram below, outlining the key intermediates and enzymatic transformations.
Key Enzymatic Steps and Involved Enzyme Classes
-
Formation of the Diterpene Backbone: The pathway initiates with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), by a diterpene synthase (diTPS) . This is often a two-step process involving a class II diTPS to form a bicyclic intermediate like labdadienyl/copalyl diphosphate, followed by a class I diTPS to generate the specific labdane skeleton.
-
Hydroxylation: The resulting hydrocarbon scaffold undergoes hydroxylation to produce larixol. This reaction is typically catalyzed by a cytochrome P450-dependent monooxygenase (CYP) . These enzymes are known to be responsible for the functionalization of terpenoid backbones.
-
Acetylation: The final and key step is the acetylation of the hydroxyl group at the C-6 position of larixol. This is catalyzed by a putative acetyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which utilize acetyl-CoA as the acyl donor.
Quantitative Data for Pathway Elucidation
While specific quantitative data for this compound biosynthesis is currently unavailable, the following table outlines the essential data types that researchers should aim to collect to fully characterize this pathway.
| Data Type | Description | Importance in Pathway Analysis |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme with its respective substrate (e.g., Larixol 6-O-acetyltransferase with larixol and acetyl-CoA). | Determines substrate affinity, catalytic efficiency, and potential rate-limiting steps in the pathway. |
| Metabolite Concentrations | In planta concentrations of pathway intermediates (GGPP, larixol) and the final product (this compound) in different tissues and developmental stages. | Provides insights into metabolic flux and regulatory control points. |
| Gene Expression Levels | Transcript abundance (e.g., via qRT-PCR or RNA-Seq) of the genes encoding the biosynthetic enzymes in various tissues and under different conditions. | Correlates gene activity with metabolite accumulation and helps identify candidate genes. |
| Heterologous Production Titer | Yield of this compound (in mg/L or g/L) when the biosynthetic pathway is reconstituted in a microbial host like E. coli or S. cerevisiae. | Validates the function of the identified genes and provides a baseline for metabolic engineering efforts. |
Experimental Protocols: Discovery and Characterization of a Putative Larixol 6-O-Acetyltransferase
The identification of the acetyltransferase responsible for the final step is critical. Below is a generalized protocol for this purpose.
General Workflow
Methodologies
1. Candidate Gene Identification:
-
Plant Material: Collect tissues from a plant known to produce this compound (e.g., young needles or bark from Larix species).
-
Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on these tissues. Assemble the transcriptome and annotate putative genes.
-
Homology-Based Selection: Identify candidate acyltransferase genes by searching the transcriptome for sequences with homology to known plant BAHD acyltransferases, particularly those known to act on terpenoids.
2. Gene Cloning and Heterologous Expression:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the selected plant tissue and synthesize complementary DNA (cDNA).
-
PCR Amplification: Amplify the full-length coding sequences of candidate genes using PCR with gene-specific primers.
-
Vector Ligation: Clone the amplified PCR products into a suitable protein expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Transformation: Transform the expression constructs into a suitable expression host.
3. Recombinant Protein Purification:
-
Culture and Induction: Grow the transformed host cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
Cell Lysis and Affinity Chromatography: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Verification: Verify the purity and size of the protein using SDS-PAGE.
4. In Vitro Enzyme Assays:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant enzyme
-
Larixol (substrate)
-
Acetyl-CoA (acyl donor)
-
Appropriate buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.
5. Product Analysis:
-
LC-MS/MS: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of a compound with the mass-to-charge ratio corresponding to this compound.
-
NMR Spectroscopy: For structural confirmation, scale up the enzymatic reaction and purify the product for Nuclear Magnetic Resonance (NMR) analysis to confirm the structure of this compound.
6. Enzyme Kinetics:
-
Once activity is confirmed, perform kinetic assays by varying the concentration of one substrate (larixol or acetyl-CoA) while keeping the other saturated.
-
Measure the initial reaction velocity and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion and Future Outlook
The biosynthesis of this compound in plants presents an intriguing area for discovery in plant biochemistry and metabolic engineering. Although the complete pathway has not been experimentally validated, the proposed route provides a solid framework for future research. The immediate priority for the scientific community should be the identification and characterization of the enzymes involved, particularly the putative larixol 6-O-acetyltransferase. The experimental workflows detailed in this guide offer a systematic approach to achieving this goal. Elucidating this pathway will not only fill a knowledge gap but also pave the way for the sustainable production of this compound and novel derivatives through synthetic biology approaches.
References
6-Acetyllarixol: A Technical Guide for Researchers
An In-depth Examination of a Selective TRPC6 Inhibitor
This technical guide provides a comprehensive overview of 6-Acetyllarixol, also known as Larixyl acetate, a diterpenoid of interest for its selective inhibitory effects on the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.
Core Chemical Identifiers
| Identifier | Value |
| Common Name | This compound, Larixyl acetate, Larixol acetate |
| CAS Number | 4608-49-5[1][2][3] |
| IUPAC Name | (αS,1S,4S,4aS,8aR)-4-(acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol[1][2] |
| Molecular Formula | C₂₂H₃₆O₃ |
| Molecular Weight | 348.5 g/mol |
Biological Activity and Quantitative Data
This compound has been identified as a potent and selective inhibitor of the TRPC6 cation channel. This activity underlies its observed analgesic and anti-inflammatory effects.
Table 1: Inhibitory Activity of this compound (Larixyl acetate)
| Target | IC₅₀ (µM) | Selectivity vs. TRPC6 | Assay Conditions | Reference |
| TRPC6 | 0.58 | - | Recombinant TRPC6 channels | |
| TRPC3 | 6.83 | ~12-fold | Recombinant TRPC3 channels | |
| fMLP-induced superoxide anion production | 1.98 (for Larixol) | - | Human neutrophils | |
| fMLP-induced cathepsin G release | 2.76 (for Larixol) | - | Human neutrophils |
Table 2: Analgesic Efficacy in a Neuropathic Pain Model
| Administration Route | Effect | ED₅₀ | Animal Model | Reference |
| Intrathecal | Inhibition of mechanical allodynia | 13.43 µM | Spared nerve injury (SNI) in rats |
Experimental Protocols
TRPC6 Inhibition Assay (Whole-cell Patch-Clamp)
This protocol is adapted from studies investigating the electrophysiological effects of Larixyl acetate on TRPC6 channels.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TRPC6-YFP are cultured in a suitable medium.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Pipette and Bath Solutions: The internal pipette solution and external bath solution are prepared with specific ionic compositions to isolate TRPC6 currents.
-
Current Elicitation: TRPC6 currents are activated by applying a TRPC6 agonist, such as oleoyl-2-acetyl-sn-glycerol (OAG), to the bath solution.
-
Data Acquisition: Currents are recorded during the application of slow voltage ramps (e.g., from -100 mV to +100 mV).
-
Compound Application: Larixyl acetate is added to the bath solution at varying concentrations to determine its inhibitory effect on the OAG-induced currents.
-
Data Analysis: The recorded inward and outward currents are normalized to cell capacitance to obtain current densities. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter Hill equation.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol is based on studies evaluating the analgesic effects of Larixyl acetate in vivo.
-
Animal Model: The spared nerve injury (SNI) model is induced in adult male Sprague-Dawley rats under anesthesia. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Drug Administration: Larixyl acetate is administered intrathecally to the lumbar spinal cord.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the hind paw.
-
Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.
-
-
Biochemical Analysis: Following behavioral testing, spinal cord tissue is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and microglial activation (e.g., Iba-1) using techniques such as Western blot and immunohistochemistry.
Signaling Pathways and Logical Relationships
TRPC6 Signaling Pathway in Pathologic Cardiac Remodeling
The TRPC6 channel is implicated in various signaling pathways, including those involved in cardiac hypertrophy. The following diagram illustrates the positive feedback loop involving TRPC6 and the calcineurin-NFAT pathway.
Caption: TRPC6 positive feedback loop in cardiac hypertrophy.
Experimental Workflow for Evaluating this compound in Neuropathic Pain
The following diagram outlines the logical flow of experiments to assess the efficacy of this compound in a preclinical model of neuropathic pain.
Caption: Workflow for preclinical assessment of this compound.
References
- 1. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
The Enigmatic Profile of 6-Acetyllarixol: A Search for Preliminary Biological Activity
A comprehensive review of publicly available scientific literature reveals a notable absence of research pertaining to the preliminary biological activity of the specific compound identified as 6-Acetyllarixol. Extensive searches for quantitative data, experimental protocols, and associated signaling pathways have yielded no direct results for this molecule.
This lack of available information suggests that this compound may be a novel or relatively unstudied compound within the scientific community. As such, this document cannot provide an in-depth technical guide as requested, due to the foundational data not being present in accessible research databases or publications.
For researchers, scientists, and drug development professionals interested in this molecule, this presents both a challenge and an opportunity. The absence of prior art indicates a completely open field for investigation. Any preliminary studies on the biological effects of this compound would be groundbreaking, establishing the initial toxicological and pharmacological profile of the compound.
Future Directions for Research
Should a research program be initiated for this compound, the following logical workflow would be essential to delineate its preliminary biological activity.
Figure 1. A generalized experimental workflow for determining the preliminary biological activity of a novel compound like this compound.
This proposed workflow outlines a standard approach in early-stage drug discovery and chemical biology. It begins with fundamental screening to identify any biological effects and progresses towards understanding the potential mechanisms and cellular pathways involved. Each step would generate the quantitative data and experimental protocols that are currently unavailable for this compound.
Until such research is conducted and published, a technical guide on the biological activity of this compound remains a prospective document. The scientific community awaits the first report on this potentially interesting chemical entity.
Spectroscopic Profile of 6-Acetyllarixol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Acetyllarixol, a labdane-type diterpene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data has been compiled from available scientific literature and is presented in a structured format for ease of reference and comparison.
Introduction
This compound, also referred to in scientific literature as larixyl acetate, is a natural product derived from larch balsam. It has garnered significant interest in the scientific community for its biological activities. Accurate and detailed spectroscopic data is fundamental for researchers working with this compound, enabling unambiguous identification and facilitating further investigation into its properties and potential applications.
Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not explicitly found in the provided search results. Researchers should refer to the primary literature for detailed spectral assignments.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 348.5 | [M]+ (Molecular Ion) |
| Specific fragmentation data not available in search results |
The molecular formula for this compound is C₂₂H₃₆O₃, corresponding to a molecular weight of 348.5 g/mol .
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific IR absorption bands were not detailed in the search results. Expected characteristic absorptions would include those for hydroxyl (O-H), acetyl (C=O), and alkyl (C-H) groups.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized methodologies based on standard practices for the structural elucidation of natural products.
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to aid in complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range. For structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent in an IR-transparent cell.
-
Data Acquisition: The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Workflow for the isolation and structural elucidation of this compound.
This guide serves as a foundational resource for researchers engaged in the study of this compound. For definitive spectral data and detailed experimental conditions, it is imperative to consult the primary peer-reviewed scientific literature.
An In-depth Technical Guide to the Thermal Stability and Degradation of 6-Acetyllarixol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 6-Acetyllarixol, a labdane diterpene of interest in pharmaceutical research. Due to the limited availability of direct studies on this compound, this guide synthesizes information from closely related diterpenoids, such as larixol and abietic acid, to project its thermal behavior. Standard analytical methodologies for assessing thermal stability and characterizing degradation products are also detailed.
Introduction to this compound and its Thermal Stability
This compound is a derivative of larixol, a labdane diterpene found in the oleoresin of larch trees. Its chemical structure, featuring a bicyclic core and a substituted side chain with alcohol and ester functionalities, suggests susceptibility to thermal degradation. Understanding the thermal stability of this compound is critical for its development as a therapeutic agent, impacting formulation, storage, and manufacturing processes.
Thermal degradation can lead to a loss of potency, the formation of impurities, and potential toxicity. This guide outlines the expected thermal behavior of this compound and provides the necessary experimental frameworks to rigorously assess its stability.
Predicted Thermal Behavior and Degradation Pathways
Based on studies of analogous compounds, the thermal degradation of this compound is likely to proceed through several key pathways. The primary points of thermal liability on the molecule are the hydroxyl and acetyl groups.
A plausible degradation pathway for this compound under thermal stress involves an initial deacetylation to yield larixol, followed by dehydration of the tertiary alcohol. Isomerization and oxidation of the diterpene skeleton can also occur at elevated temperatures.
dot
Quantitative Analysis of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of a compound. While specific data for this compound is not available, the following tables present hypothetical yet plausible data based on the analysis of related diterpenoids like abietic acid.[1][2][3][4][5]
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | ~ 180 °C | 10 °C/min in N2 |
| Temperature of Max Decomposition Rate | ~ 250 °C | 10 °C/min in N2 |
| Residual Mass at 600 °C | < 5% | 10 °C/min in N2 |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Conditions |
| Melting Point (Tm) | ~ 150 - 160 °C | Endothermic | 10 °C/min in N2 |
| Exothermic Decomposition | > 180 °C | Exothermic | 10 °C/min in N2 |
Experimental Protocols
To facilitate further research, this section details the standard experimental protocols for assessing the thermal stability and degradation of a compound like this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (20-50 mL/min) to provide an inert atmosphere.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and other thermal events.
dot
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.
Objective: To identify phase transitions such as melting and to characterize exothermic or endothermic degradation processes.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition, typically around 300-400 °C, at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the differential heat flow.
-
Analyze the DSC thermogram for endothermic (melting) and exothermic (decomposition) peaks.
dot
Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products.
Objective: To identify the chemical structures of the degradation products of this compound.
Methodology:
-
Perform a forced degradation study by heating a sample of this compound at a temperature above its determined Tonset (e.g., 200 °C) for a defined period.
-
Dissolve the degraded sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
-
Identify the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
Quantification of Degradation by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the components of the degraded sample.
Objective: To quantify the amount of remaining this compound and its major degradation products.
Methodology:
-
Prepare solutions of the degraded sample at a known concentration in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Inject the sample and standards of this compound and any identified degradation products (if available).
-
Quantify the compounds based on the peak areas relative to the calibration curves of the standards.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By leveraging data from analogous diterpenoids and employing standardized analytical techniques, researchers and drug development professionals can effectively characterize the thermal properties of this compound. The detailed experimental protocols and proposed degradation pathways herein serve as a valuable starting point for ensuring the quality, safety, and efficacy of potential drug products containing this promising compound. Further forced degradation studies are recommended to fully elucidate its stability profile.
References
An In-depth Technical Guide to the Solubility of 6-Acetyllarixol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Acetyllarixol, a diterpenoid of interest in various research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and offers a predictive analysis based on the compound's structure and general principles of solubility. Furthermore, it details a standard experimental protocol for determining solubility, providing a practical framework for researchers.
Predicted Solubility of this compound
The fundamental principle of "like dissolves like" governs the solubility of a solute in a solvent.[1][2][3][4] This principle is based on the polarity of the molecules; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1] The structure of this compound—a large, primarily non-polar diterpenoid skeleton with a polar hydroxyl (-OH) group and a moderately polar acetyl (-OAc) group—suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, the large, non-polar hydrocarbon backbone is expected to significantly limit its solubility in highly polar solvents like water. Solubility is likely to be low but may increase in less polar alcohols like ethanol and methanol compared to water, as the alkyl chains of these solvents can interact more favorably with the non-polar part of the molecule.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents possess dipoles but do not have acidic protons. They are intermediate in polarity. Given that this compound is reported as slightly soluble in ethyl acetate, it is reasonable to predict slight to moderate solubility in other polar aprotic solvents. These solvents can interact with the polar functional groups of the molecule without the strong hydrogen bonding network that would exclude the non-polar portion.
-
Non-polar Solvents (e.g., hexane, toluene, chloroform): These solvents are suitable for dissolving non-polar compounds through van der Waals forces. The significant non-polar character of the this compound structure suggests that it will exhibit higher solubility in these types of solvents. The "slight solubility" reported in chloroform, a weakly polar solvent, supports this prediction.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the currently available qualitative solubility data for this compound (also known as Larixyl Acetate).
| Solvent | Solubility | Source |
| Chloroform | Slightly soluble | |
| Ethyl Acetate | Slightly soluble |
Experimental Protocols: Determination of Equilibrium Solubility
For researchers seeking to generate precise quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust protocol.
Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
1. Preparation of a Saturated Solution:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).
-
The container is then agitated at a constant temperature using a shaker or magnetic stirrer.
-
The agitation period is typically 24-72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.
2. Phase Separation:
-
Once equilibrium is established, the undissolved solid must be separated from the saturated solution.
-
This is typically achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.
-
A chemically inert filter, such as a PTFE syringe filter that does not absorb the solute, is crucial for accurate results.
3. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantification.
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate measurement.
4. Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Mandatory Visualization
The following diagrams illustrate the logical relationships in solubility prediction and the workflow for its experimental determination.
Caption: A diagram illustrating the prediction of this compound solubility.
Caption: A generalized workflow for determining equilibrium solubility.
References
Methodological & Application
Synthesis Methods for 6-Acetyllarixol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyllarixol, chemically known as larixyl acetate, is a labdane-type diterpenoid found in the oleoresin of larch trees (Larix species), particularly European larch (Larix decidua)[1][2]. This natural compound has garnered significant interest in the scientific community for its biological activities, most notably as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel[3][4]. The inhibition of TRPC6 by larixyl acetate has shown therapeutic potential in preclinical models of neuropathic pain and heart failure, making its synthesis a critical aspect of ongoing research and drug development efforts[5].
These application notes provide detailed protocols for the two primary methods of obtaining this compound: isolation from its natural source and semi-synthesis from its precursor, larixol.
Methods Overview
There are two principal approaches for the synthesis and procurement of this compound:
-
Isolation from Larix decidua Oleoresin: This method involves the extraction and purification of the naturally occurring compound from larch oleoresin. It is a suitable method for obtaining larger quantities of the natural product, depending on the availability of the raw material.
-
Semi-synthesis from Larixol: This approach entails the chemical modification of larixol, the parent diterpenoid, through acetylation of the C6 hydroxyl group. This method offers a more controlled and potentially scalable route to this compound, provided that larixol is readily available.
The following sections provide detailed protocols for both methods, a summary of quantitative data, and a visualization of the synthetic workflows and the relevant biological signaling pathway.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Isolation from Larix decidua | Semi-synthesis from Larixol |
| Starting Material | Larix decidua oleoresin | Larixol |
| Key Transformation | Extraction and Purification | Acetylation |
| Typical Yield | Variable, dependent on oleoresin quality | High (typically >85%) |
| Purity | High after purification | High after purification |
| Scalability | Dependent on natural source availability | Potentially high |
| Key Advantages | Access to the natural enantiomer | Controlled process, not reliant on seasonal oleoresin |
| Key Disadvantages | Yield variability, complex purification | Requires precursor larixol |
Table 2: Biological Activity of this compound
| Target | Activity | IC₅₀ | Reference |
| TRPC6 Channel | Inhibition | 0.1-0.6 µM |
Experimental Protocols
Method 1: Isolation of this compound from Larix decidua Oleoresin
This protocol describes the extraction and purification of this compound from larch oleoresin. The yield of larixyl acetate from oleoresin can vary depending on the source and collection time of the resin.
Materials:
-
Larix decidua oleoresin
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Protocol:
-
Extraction:
-
Dissolve 100 g of Larix decidua oleoresin in 500 mL of dichloromethane.
-
Stir the mixture at room temperature for 24 hours to ensure complete dissolution of the soluble components.
-
Filter the solution to remove any insoluble plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed extract onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 n-hexane:EtOAc).
-
Collect fractions (e.g., 20 mL each) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 8:2).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield pure this compound as a solid.
-
Dry the final product under vacuum.
-
Method 2: Semi-synthesis of this compound from Larixol
This protocol details the acetylation of the C6 hydroxyl group of larixol to yield this compound.
Materials:
-
Larixol
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Protocol:
-
Acetylation Reaction:
-
Dissolve larixol (1.0 g, 1 equivalent) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material (larixol) is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent (e.g., starting with 100% n-hexane and gradually increasing the ethyl acetate concentration).
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent to yield this compound as a pure solid.
-
Visualizations
Synthetic Workflows
Caption: Overview of the two main synthesis routes for this compound.
Signaling Pathway of this compound
Caption: Inhibition of the TRPC6 signaling pathway by this compound.
Conclusion
The protocols provided herein offer two robust methods for obtaining this compound for research and development purposes. The choice between isolation from a natural source and semi-synthesis will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research. The potent and selective inhibition of the TRPC6 channel by this compound underscores its importance as a pharmacological tool and a potential therapeutic lead. Further optimization of these synthetic methods will be crucial for advancing the study of this promising natural product.
References
Application Notes & Protocols for the Quantification of 6-Acetyllarixol
These application notes provide a comprehensive overview of analytical techniques for the quantification of 6-Acetyllarixol, a diterpenoid of interest in pharmaceutical research. The following protocols are designed for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification in various matrices. While these methods are based on established analytical principles, optimization and validation are crucial for specific applications.
Introduction to this compound and its Quantification
This compound is a naturally occurring diterpene with potential pharmacological activities. Accurate quantification is essential for pharmacokinetic studies, quality control of natural product extracts, and formulation development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for complex biological matrices.[1]
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its superior sensitivity, specificity, and wide dynamic range.[1] This method allows for the separation of this compound from complex sample matrices followed by its precise detection and quantification based on its mass-to-charge ratio (m/z).
Principle of LC-MS/MS
The LC-MS/MS technique involves three main steps:
-
Liquid Chromatography (LC) Separation: The sample is injected into an HPLC or UHPLC system where this compound is separated from other components on a chromatographic column.[3]
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where this compound molecules are ionized.
-
Tandem Mass Spectrometry (MS/MS) Detection: The ionized molecules are guided into the mass analyzer. In MS/MS, a specific precursor ion of this compound is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reduces background noise.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a detailed procedure for the extraction and quantification of this compound from plasma samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
UHPLC system coupled to a tandem mass spectrometer with an ESI source.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound working solutions.
-
Protein Precipitation: Add 1 mL of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ion (m/z) | Specific fragment ion of this compound |
| Collision Energy | Optimized for the specific precursor-product ion transition |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve from the peak area ratios of this compound to the internal standard versus the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from this curve.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data from a validated LC-MS/MS method for this compound.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% |
| Accuracy (%Bias) | ± 8% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | Within acceptable limits |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of this compound, particularly for volatile and thermally stable compounds.
GC-MS Protocol
-
Sample Preparation and Derivatization: Extraction from the matrix is performed using a suitable solvent. As this compound may have limited volatility, derivatization (e.g., silylation) might be necessary to improve its chromatographic properties.
-
GC Conditions: A capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to achieve optimal separation.
-
MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
Application Note: Quantitative Analysis of 6-Acetyllarixol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Acetyllarixol, a diterpene of interest in phytochemical and pharmacological research. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides detailed experimental protocols, expected quantitative data, and a visual workflow to ensure successful implementation.
Introduction
This compound is a naturally occurring diterpene that has garnered attention for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method for the analysis of this compound, offering a detailed protocol for immediate application in a laboratory setting.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Recommended Value |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from a plant matrix):
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[1][2]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are typical for the analysis of diterpenoids under similar conditions and should be validated in the user's laboratory.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 15-18 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
The logical flow of the analytical process, from sample acquisition to final data analysis, is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
For clarity in understanding the analytical logic, the relationship between the key stages of the quantitative analysis is presented below.
Caption: Logical relationship in the quantitative HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol for sample preparation, coupled with the specified chromatographic conditions, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. The provided workflow and logical diagrams serve to clarify the experimental process, ensuring ease of adoption and successful implementation. For optimal results, it is recommended to perform a full method validation according to the relevant regulatory guidelines in the user's laboratory.
References
Application Notes and Protocols for Larixol and its Acetylated Derivatives in Cell Culture Experiments
An Important Note on 6-Acetyllarixol: Extensive searches of scientific literature did not yield specific information on a compound named "this compound." It is possible that this is a novel, unpublished compound or a misnomer. The following application notes and protocols are based on the available research for the closely related and well-documented compounds, Larixol and its acetylated form, Larixyl Acetate . These compounds belong to the labdane-type diterpenoids, and their known biological activities provide a strong foundation for their use in cell culture experiments.
Introduction to Larixol and its Derivatives
Larixol is a natural diterpenoid that has been investigated for its anti-inflammatory properties. Its derivative, larixyl acetate, has also been synthesized and studied for various biological activities, including potential anticancer effects. These compounds are of interest to researchers in fields such as immunology, cancer biology, and drug discovery due to their ability to modulate specific cellular signaling pathways.
Mechanism of Action
Larixol has been shown to inhibit neutrophil activation, a key process in inflammation. It interferes with the signaling of G-protein coupled receptors (GPCRs), specifically by disrupting the interaction of the G-protein βγ subunit with its downstream effectors.[1][2] This disruption leads to the inhibition of cellular responses such as superoxide production, chemotaxis, and the release of granular enzymes.[2]
Derivatives of the structurally related larixyl acetate have been found to induce caspase-dependent apoptosis in cancer cell lines, suggesting a potential application in oncology research.[3] This pro-apoptotic effect is likely mediated through the intrinsic apoptosis pathway, involving the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[3]
Data Presentation
The following table summarizes the quantitative data available for Larixol's inhibitory effects on human neutrophils.
| Compound | Assay | Cell Type | Stimulant | IC50 Value | Reference |
| Larixol | Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 µM | |
| Larixol | Cathepsin G Release | Human Neutrophils | fMLP (0.1 µM) | 2.76 µM |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of Larixol and its derivatives in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic or anti-proliferative effects of Larixol or its derivatives on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Larixol or Larixyl Acetate (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Larixol or Larixyl Acetate in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by Larixol or its derivatives.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Larixol or Larixyl Acetate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Larixol or Larixyl Acetate for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Also, collect the supernatant from each well to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol allows for the detection of changes in the expression or activation of specific proteins involved in signaling pathways affected by Larixol or its derivatives.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, p-ERK, p-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Larixol and its derivatives in cell culture.
Caption: Proposed anti-inflammatory signaling pathway of Larixol.
Caption: General workflow for testing Larixyl Acetate in cell culture.
References
The Medicinal Chemistry of 6-Acetyllarixol (Larixyl Acetate): A Potent Modulator of Inflammatory and Neuropathic Pain Pathways
Application Note & Protocol Guide for Researchers
Introduction
6-Acetyllarixol, more commonly known in scientific literature as larixyl acetate, is a labdane-type diterpene that has emerged as a significant molecule in medicinal chemistry. As the acetylated derivative of larixol, a natural product found in the oleoresin of European larch (Larix decidua), larixyl acetate has demonstrated potent biological activities, particularly in the realms of anti-inflammatory and analgesic research. Its distinguishing feature is the presence of a hydroxyl group at the C-6 position, a prime site for the chemical modification that yields larixyl acetate.
This document provides a comprehensive overview of the applications of larixyl acetate in medicinal chemistry, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product derivative.
Data Presentation
The biological activities of larixyl acetate have been quantified in several key studies. The following tables summarize the available quantitative data, highlighting its potency and selectivity.
Table 1: Inhibitory Activity of Larixyl Acetate on TRP Channels
| Target | Assay | IC50 Value | Cell Line | Reference |
| Human TRPC6-YFP | Calcium Influx Assay | 0.58 µM | HEK cells | [1] |
| Human TRPC3-YFP | Calcium Influx Assay | 6.83 µM | HEK cells | [1] |
| Recombinant TRPC6 | Ionic Current Measurement | 0.1 - 0.6 µM | HEK cells | [2][3] |
Table 2: In Vivo Analgesic and Anti-Inflammatory Activity of Larixyl Acetate
| Activity | Animal Model | Administration | ED50/Effective Dose | Endpoint | Reference |
| Analgesic | Spared Nerve Injury (Rat) | Intrathecal | 13.43 µM (ED50) | Inhibition of mechanical allodynia | [4] |
| Anti-inflammatory | Spared Nerve Injury (Rat) | Intrathecal (30 µM) | N/A | Inhibition of Iba-1, TNF-α, IL-1β, and IL-6 upregulation |
Mechanism of Action
Larixyl acetate exerts its biological effects through the modulation of specific signaling pathways implicated in inflammation and pain.
-
TRPC6 Inhibition: A primary mechanism of action is the potent and selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel involved in various physiological processes, and its dysregulation is linked to pathological conditions. By blocking TRPC6, larixyl acetate can interfere with downstream signaling cascades.
-
Anti-Inflammatory Signaling: Larixyl acetate has been shown to suppress the p38 mitogen-activated protein kinase (MAPK) signaling pathway in microglia. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting this pathway, larixyl acetate can effectively reduce neuroinflammation.
-
mTOR Pathway Modulation: In the context of heart failure, larixyl acetate has been found to inhibit the mTOR signaling pathway and promote autophagy. This suggests a broader role for larixyl acetate in cellular processes related to growth and stress responses.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Assays
1. fMLP-Induced Superoxide Production in Human Neutrophils (Cytochrome c Reduction Assay)
This protocol is adapted from standard methods to measure the production of superoxide anions by activated neutrophils.
-
Experimental Workflow
-
Methodology
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in Hanks' Balanced Salt Solution (HBSS) to a final concentration of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the neutrophil suspension with various concentrations of larixyl acetate or vehicle control for 30 minutes at 37°C.
-
Assay Setup: In a 96-well plate, add 100 µL of the treated neutrophil suspension to each well. Add 100 µL of HBSS containing 1 mg/mL cytochrome c.
-
Stimulation: Initiate the reaction by adding fMLP to a final concentration of 10^-6 M.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm every minute for 10-15 minutes using a microplate reader.
-
Calculation: Calculate the amount of superoxide produced using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
2. TRPC6 Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol outlines a method to measure the inhibitory effect of larixyl acetate on TRPC6 channels expressed in a heterologous system.
-
Methodology
-
Cell Culture: Culture HEK293 cells stably expressing human TRPC6-YFP in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA (pH 7.2).
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Activate TRPC6 channels by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Apply voltage ramps from -100 mV to +100 mV to elicit inward and outward currents.
-
Compound Application: Perfuse the cells with the extracellular solution containing various concentrations of larixyl acetate and record the changes in TRPC6 currents.
-
Data Analysis: Measure the peak inward and outward currents in the presence and absence of larixyl acetate. Plot the concentration-response curve to determine the IC50 value.
In Vivo Assay
1. Spared Nerve Injury (SNI) Model for Neuropathic Pain
This model is used to assess the analgesic effects of larixyl acetate on neuropathic pain.
-
Methodology
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Drug Administration: Administer larixyl acetate intrathecally via a lumbar puncture at various doses.
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at different time points after drug administration.
-
Determine the paw withdrawal threshold in response to the calibrated filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between the larixyl acetate-treated group and the vehicle-treated control group to determine the analgesic effect.
Conclusion
This compound (larixyl acetate) is a promising natural product derivative with significant potential in medicinal chemistry. Its potent and selective inhibition of the TRPC6 channel and its ability to modulate key inflammatory pathways, such as p38 MAPK and mTOR, underscore its therapeutic potential for treating inflammatory conditions and neuropathic pain. The data and protocols presented in this document provide a solid foundation for further research and development of larixyl acetate as a novel therapeutic agent.
References
Application Notes and Protocols for Investigating 6-Acetyllarixol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential biological activities of 6-Acetyllarixol, a labdane-type diterpenoid. Based on the known activities of related compounds, assays detailed below will explore its potential cytotoxic effects on cancer cells and its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Assessment of Cytotoxic Activity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a suitable initial screening tool for evaluating the potential anticancer properties of this compound.[1][2][3][4] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)[5]
-
Normal human cell line (e.g., MRC-5 - lung fibroblast) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Selectivity Index (SI) |
| A549 | Lung Carcinoma | Data to be filled | Data to be filled | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled | Data to be filled | Data to be filled |
| HeLa | Cervical Cancer | Data to be filled | Data to be filled | Data to be filled |
| MRC-5 | Normal Lung Fibroblast | Data to be filled | Data to be filled | N/A |
Selectivity Index (SI) = IC₅₀ of normal cells / IC₅₀ of cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualization: Cytotoxicity Assay Workflow
Workflow for the MTT cytotoxicity assay.
Assessment of Anti-Inflammatory Activity
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. An assay to measure the inhibition of NF-κB activation can provide insights into the anti-inflammatory potential of this compound.
Experimental Protocol: NF-κB Translocation Assay
Objective: To determine if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line or similar
-
Lipopolysaccharide (LPS)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) nuclear stain
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
96-well imaging plates (black-walled, clear bottom)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10⁴ cells per well in 100 µL of culture medium in a 96-well imaging plate.
-
Incubate overnight.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody stain in the nucleus (defined by DAPI staining) versus the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
Data Presentation: Inhibition of NF-κB Translocation by this compound
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) | % Inhibition |
| Unstimulated Control | 0 | - | Data to be filled | N/A |
| Vehicle Control | 0 | + | Data to be filled | 0 |
| This compound | 1 | + | Data to be filled | Data to be filled |
| This compound | 5 | + | Data to be filled | Data to be filled |
| This compound | 10 | + | Data to be filled | Data to be filled |
| This compound | 25 | + | Data to be filled | Data to be filled |
| Positive Control (e.g., BAY 11-7082) | Conc. | + | Data to be filled | Data to be filled |
% Inhibition is calculated relative to the LPS-stimulated vehicle control.
Visualization: NF-κB Signaling Pathway and Inhibition
NF-κB signaling pathway and potential inhibition points for this compound.
Disclaimer: These protocols are intended as a starting point for research and may require optimization based on specific experimental conditions and the purity of the this compound sample. It is recommended to consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments [ouci.dntb.gov.ua]
- 3. (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS | CJM.ASM.MD [cjm.ichem.md]
- 4. (+)-LARIXOL AND LARIXYL ACETATE: SYNTHESES, PHYTOCHEMICAL STUDIES AND BIOLOGICAL ACTIVITY ASSESSMENTS | CJM.ASM.MD [cjm.ichem.md]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Novel Bioactive Compounds
I. In Vivo Anti-Inflammatory Activity Assessment
This protocol describes the use of a carrageenan-induced paw edema model in rats to evaluate the acute anti-inflammatory effects of Compound X.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group III: Compound X (low dose, e.g., 25 mg/kg).
-
Group IV: Compound X (high dose, e.g., 50 mg/kg).
-
-
The vehicle, positive control, or Compound X is administered orally (p.o.) one hour before the induction of inflammation.
-
-
Induction of Edema:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
-
Measurement of Paw Edema:
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean paw volume of the control group.
-
Vt = Mean paw volume of the treated group.
-
-
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| I | Vehicle | - | 0.85 ± 0.07 | - |
| II | Indomethacin | 10 | 0.32 ± 0.04 | 62.35 |
| III | Compound X | 25 | 0.58 ± 0.06 | 31.76 |
| IV | Compound X | 50 | 0.41 ± 0.05 | 51.76 |
Experimental Workflow Diagram
II. In Vivo Anti-Tumor Efficacy Assessment
This protocol outlines a xenograft mouse model to evaluate the anti-tumor potential of Compound X.
Experimental Protocol: Xenograft Mouse Model
-
Cell Culture: A human cancer cell line (e.g., A549 lung carcinoma) is cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation:
-
Each mouse is subcutaneously injected with 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank.
-
-
Grouping and Treatment:
-
When the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to treatment groups (n=8 per group):
-
Group I: Vehicle control (e.g., saline).
-
Group II: Positive control (e.g., Cisplatin, 5 mg/kg, intraperitoneally, once a week).
-
Group III: Compound X (low dose, e.g., 50 mg/kg, daily, p.o.).
-
Group IV: Compound X (high dose, e.g., 100 mg/kg, daily, p.o.).
-
-
Treatment is administered for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Tumor volume and body weight are measured twice a week.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Animal health is monitored daily.
-
-
Endpoint:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, Western blotting).
-
Data Presentation
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| I | Vehicle | - | 1250 ± 150 | - | +5.2 |
| II | Cisplatin | 5 | 480 ± 95 | 61.6 | -8.5 |
| III | Compound X | 50 | 820 ± 110 | 34.4 | +3.1 |
| IV | Compound X | 100 | 590 ± 105 | 52.8 | +1.5 |
Signaling Pathway Diagram
This diagram illustrates a hypothetical mechanism where Compound X inhibits tumor growth by suppressing the NF-κB signaling pathway.
III. In Vivo Pharmacokinetic (PK) Study
This protocol is for determining the basic pharmacokinetic profile of Compound X in rats.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins are used.
-
Dosing:
-
A single dose of Compound X is administered either intravenously (i.v., e.g., 5 mg/kg) or orally (p.o., e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Processing:
-
Blood samples are collected into heparinized tubes and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of Compound X in plasma samples is determined using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Data Presentation
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ng·h/mL) | 3800 | 6200 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 32.6 |
General Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
Dose Formulation: The vehicle for dosing should be non-toxic and appropriate for the route of administration. The solubility and stability of the test compound in the vehicle should be confirmed.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance (e.g., ANOVA followed by Dunnett's or Tukey's post hoc test). A p-value of <0.05 is typically considered statistically significant.
Formulation of 6-Acetyllarixol for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 6-Acetyllarixol, a labdane-type diterpenoid and a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, for experimental use in in vitro and in vivo studies.
Physicochemical Properties of this compound and Related Compounds
This compound is a hydrophobic molecule, and its formulation requires careful consideration of its solubility and stability. While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related compound, Larixyl Acetate, provide a strong basis for formulation development.
| Property | Value/Information | Source |
| Compound | This compound | - |
| Synonyms | Larix-6-yl monoacetate | [1] |
| Molecular Formula | C₂₂H₃₆O₃ | [2] |
| Molecular Weight | 348.52 g/mol | [2] |
| Physical State | Likely solid at room temperature | Inferred from Larixyl Acetate |
| Melting Point | Estimated to be similar to Larixyl Acetate (82°C) | [2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. | [3] |
| Stability | Stability in aqueous solutions is expected to be limited due to its hydrophobic nature. Stock solutions in anhydrous DMSO are recommended for storage. | Inferred from general knowledge of hydrophobic compounds |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh 3.485 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution from 3.485 mg, add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Final Assay Concentration: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5% v/v).
Formulation of this compound for In Vivo Animal Studies
This protocol provides a general method for preparing a this compound formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in animal models. This formulation uses a co-solvent system to enhance solubility. Note: This is a starting point, and formulation optimization and tolerability studies are crucial for specific animal models and routes of administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cremophor EL or a similar biocompatible surfactant
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO. For example, to prepare a 1 mg/mL final solution, start by dissolving 10 mg of this compound in 1 mL of DMSO.
-
Addition of Surfactant: To the DMSO solution, add an equal volume of Cremophor EL (e.g., 1 mL). Vortex thoroughly to create a homogenous mixture.
-
Dilution with Saline: Slowly add sterile saline to the DMSO/Cremophor EL mixture while vortexing continuously to bring the formulation to the final desired volume and concentration. For a final volume of 10 mL, add 8 mL of saline. The final vehicle composition would be 10% DMSO, 10% Cremophor EL, and 80% saline.
-
Homogenization: If the solution appears cloudy, sonicate the formulation in a bath sonicator for 5-10 minutes to ensure a uniform dispersion.
-
Administration: The formulation should be prepared fresh before each administration and administered via the desired route.
Important Considerations for In Vivo Studies:
-
Toxicity and Tolerability: Always perform a pilot study to assess the tolerability of the vehicle and the formulated drug in the chosen animal model.
-
Route of Administration: The formulation may need to be adjusted based on the intended route of administration (e.g., for i.v. administration, further dilution and filtration may be necessary).
-
Pharmacokinetics: The pharmacokinetic properties of the formulated this compound should be determined to understand its absorption, distribution, metabolism, and excretion.
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway
This compound is a known inhibitor of the TRPC6 channel. The following diagram illustrates the canonical activation pathway of TRPC6 and some of its key downstream signaling cascades implicated in various cellular processes.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for screening the efficacy of formulated this compound in a cell-based assay.
These protocols and diagrams provide a comprehensive guide for the formulation and experimental application of this compound. Researchers should adapt these methods to their specific experimental needs and always perform appropriate validation and control experiments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetyllarixol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Acetyllarixol, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound (also known as larixyl acetate) is through the acetylation of larixol.[1][2] This reaction typically involves treating larixol, a labdane-type diterpenoid, with an acetylating agent such as acetic anhydride.[1] A base, like pyridine or triethylamine, is often used to catalyze the reaction and to neutralize the acetic acid byproduct.[3][4]
Q2: How can I monitor the progress of the larixol acetylation reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (larixol) and the product (this compound). The reaction is considered complete when the larixol spot is no longer visible on the TLC plate. For more detailed kinetic analysis, techniques like benchtop NMR spectroscopy can be employed to track the concentration of reactants and products over time.
Q3: What are the standard procedures for purifying this compound after the reaction?
Post-reaction, the crude product is typically purified using column chromatography on silica gel. Before chromatography, a work-up procedure is necessary. This usually involves quenching the reaction (e.g., with water or methanol), followed by extraction with an organic solvent. The organic layer is then washed sequentially with a dilute acid (to remove basic impurities like pyridine), a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities), and brine.
Q4: Which analytical techniques are used to confirm the identity and purity of the synthesized this compound?
The identity and purity of this compound are commonly confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and can help identify any residual impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Acetic Anhydride | Acetic anhydride can hydrolyze if exposed to moisture. Use a fresh bottle or a properly stored one. Consider distilling the acetic anhydride before use. |
| Insufficient Catalyst/Base | The base (e.g., pyridine, triethylamine) acts as a catalyst and an acid scavenger. Ensure the correct stoichiometry is used. For slow reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to significantly increase the reaction rate. |
| Low Reaction Temperature | While some acetylations proceed at room temperature, the sterically hindered secondary alcohol of larixol may require heating. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC. |
| Short Reaction Time | Sterically hindered alcohols may react slowly. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Steric Hindrance | Larixol possesses a sterically hindered secondary hydroxyl group. Using a more potent catalyst like DMAP can help overcome this. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can sometimes lead to decomposition or other side reactions. Attempt the reaction at a lower temperature for a longer duration. |
| Presence of Water | Water in the reaction mixture can hydrolyze the acetic anhydride and potentially the ester product. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Acid-Catalyzed Rearrangements | In the presence of strong acids, terpenes can undergo rearrangements. While the acetylation itself doesn't typically use strong acids, ensure no acidic contaminants are present. The use of a base helps prevent acidic conditions. |
Issue 3: Difficult Work-up and Purification
| Potential Cause | Troubleshooting Steps | | :--- | Residual Pyridine | Pyridine can be challenging to remove due to its high boiling point and water solubility. Perform an acidic work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it more soluble in the aqueous phase. | | Emulsion Formation during Extraction | Emulsions can form during the aqueous wash steps. To break up emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. | | Co-elution during Chromatography | If impurities co-elute with the product during column chromatography, try using a different solvent system with a different polarity or consider using a different stationary phase. |
Experimental Protocols and Data
General Protocol for the Acetylation of Larixol
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve larixol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Reagents: If not using pyridine as the solvent, add a base such as triethylamine (2.2 eq). For catalyzed reactions, add a catalytic amount of DMAP (0.05 - 0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.5 - 2.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC. If the reaction is sluggish, consider gentle heating.
-
Work-up: Once the reaction is complete, quench by slowly adding methanol or water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (if pyridine or triethylamine was used), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table of Representative Reaction Conditions for Acetylation of Secondary Alcohols
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Pyridine | 25 | 12 | ~85 |
| 2 | Triethylamine/DMAP | Dichloromethane | 25 | 4 | >90 |
| 3 | Sodium Acetate | Acetic Anhydride | 100 | 3 | Moderate |
| 4 | None (Solvent-free) | None | 60 | 7 | High |
Note: Yields are representative for the acetylation of secondary alcohols and may vary for the specific synthesis of this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
General Acetylation Reaction Pathway
Caption: A simplified diagram of the base-catalyzed acetylation of larixol.
References
Technical Support Center: 6-Acetyllarixol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-acetyllarixol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound extracts?
A1: The most common impurity is typically larixol, the parent compound from which this compound is derived. Due to their structural similarity, they often co-extract and can be challenging to separate. Other potential impurities include different isomers, degradation products, and other diterpenoids from the natural source.
Q2: My this compound seems to be degrading during purification. What are the likely causes?
A2: this compound, like many natural product esters, can be susceptible to hydrolysis of the acetyl group under acidic or basic conditions. Exposure to high temperatures or certain solvents can also lead to degradation. It is crucial to maintain neutral pH and use appropriate temperatures throughout the purification process.
Q3: I am having difficulty separating this compound from larixol using silica gel chromatography. What can I do?
A3: Due to their similar polarities, baseline separation of this compound and larixol on standard silica gel can be difficult. Strategies to improve separation include using a less polar solvent system to increase the resolution between the two compounds, employing a gradient elution, or exploring alternative stationary phases such as silver nitrate-impregnated silica gel or reversed-phase chromatography.
Q4: What is a suitable solvent system for the initial purification of this compound?
A4: A common starting point for the chromatographic purification of diterpenoids like this compound is a solvent system consisting of a non-polar solvent such as hexane or heptane and a moderately polar solvent like ethyl acetate or acetone. The optimal ratio will depend on the specific extraction method and the impurity profile.
Q5: How can I improve the yield and purity of my crystallized this compound?
A5: To enhance crystallization, it is important to start with a highly pure solution. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be employed. The choice of solvent is critical; a solvent in which this compound has moderate solubility at room temperature and low solubility at colder temperatures is ideal. Seeding with a small crystal of pure this compound can also promote crystallization.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Initial Extraction
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Extraction | Increase extraction time or perform multiple extraction cycles. Consider using a different extraction solvent or a combination of solvents. |
| Degradation during Extraction | Avoid high temperatures and prolonged exposure to harsh solvents. If possible, perform extraction under an inert atmosphere. |
| Incorrect Solvent Polarity | Optimize the polarity of the extraction solvent. A solvent mixture may be required to efficiently extract this compound while minimizing the co-extraction of highly polar or non-polar impurities. |
Problem 2: Poor Separation of this compound and Larixol in Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Solvent System | Modify the mobile phase. A less polar solvent system will generally increase the retention time of both compounds and may improve resolution. A shallow gradient elution can also be effective. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Standard Silica Gel Ineffective | Consider using a different stationary phase. Reversed-phase (C18) chromatography or silica gel impregnated with silver nitrate can offer different selectivity for separating these closely related compounds. |
Problem 3: Presence of Unknown Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-eluting Compounds | Re-purify the product using a different chromatographic technique (e.g., reversed-phase HPLC if normal-phase was used initially) or a different solvent system to resolve the co-eluting impurity. |
| Degradation of this compound | Analyze the impurity to determine if it is a degradation product. If so, review the purification workflow for potential causes of degradation, such as pH extremes or high temperatures.[1] |
| Contamination from Solvents or Equipment | Ensure all solvents are of high purity and that glassware is thoroughly cleaned. Run a blank to check for contaminants. |
Experimental Protocols
General Protocol for Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column: A glass column is dry-packed with silica gel (e.g., 230-400 mesh). The column is then equilibrated with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude extract containing this compound is dissolved in a minimal amount of the mobile phase or a less polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the mobile phase. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, is often employed to separate compounds with different polarities.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
Caption: A generalized workflow for the purification of this compound from its natural source.
Caption: Troubleshooting logic for poor chromatographic separation of this compound and Larixol.
References
Technical Support Center: Optimizing HPLC Separation of 6-Acetyllarixol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Acetyllarixol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main challenges stem from the structural similarity of the isomers. This compound is a diterpene with multiple chiral centers, giving rise to diastereomers and potentially epimers. These isomers often have very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by standard HPLC methods difficult. Achieving baseline resolution requires careful optimization of chromatographic conditions to exploit subtle differences in their structures.
Q2: Which HPLC mode is most suitable for separating this compound isomers?
Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed. However, RP-HPLC is more commonly used for diterpenoids due to its robustness and the availability of a wider range of stationary phases. For highly similar or chiral isomers, specialized techniques such as chiral chromatography may be necessary.
Q3: What initial column and mobile phase should I select?
A good starting point for RP-HPLC is a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. For NP-HPLC, a silica or cyano-bonded column with a non-polar mobile phase (e.g., hexane and ethanol) is a common choice. The selection should be guided by the polarity of the specific this compound isomers.
Q4: How can I improve the resolution between closely eluting isomers?
To enhance resolution, you can:
-
Modify the mobile phase: Adjust the organic solvent-to-water ratio, change the type of organic solvent (acetonitrile often provides different selectivity than methanol), or add modifiers like acids (e.g., formic acid, trifluoroacetic acid) to suppress ionization and improve peak shape.
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions (e.g., π-π interactions) with the analytes.
-
Optimize temperature: Lowering the temperature can sometimes increase resolution, while higher temperatures can improve efficiency but may decrease selectivity.
-
Adjust the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry is not selective enough for the isomers. Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a PFP column) to exploit different separation mechanisms like π-π interactions. For chiral isomers, a chiral stationary phase (CSP) may be required. |
| Suboptimal Mobile Phase Composition | The mobile phase strength is too high, causing rapid elution and poor separation. Decrease the percentage of the organic solvent in the mobile phase. If using a gradient, make the gradient shallower. Also, try switching the organic solvent (e.g., from methanol to acetonitrile) as this can alter selectivity. |
| Incorrect Flow Rate | A high flow rate can reduce column efficiency and peak resolution. Reduce the flow rate to allow for better partitioning of the isomers between the mobile and stationary phases. |
| High Column Temperature | Elevated temperatures can sometimes decrease selectivity for closely related isomers. Try reducing the column temperature in increments of 5°C. |
Issue 2: Peak Tailing
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the this compound isomers, causing tailing. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Using a highly end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume. |
| Column Contamination | Adsorbed impurities on the column can lead to active sites that cause tailing. Implement a regular column washing protocol with strong solvents. |
Issue 3: Peak Broadening
Possible Causes & Solutions
| Cause | Solution |
| Extra-Column Volume | Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening. Use shorter tubing with a smaller internal diameter. |
| Column Void | A void at the column inlet can cause peak distortion. This may require column replacement. Using a guard column can help protect the analytical column. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Initial Screening for this compound Isomer Separation (RP-HPLC)
This protocol provides a starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-20 min: 50% to 80% B
-
20-25 min: 80% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
Protocol 2: Optimized Separation of Closely Eluting Isomers (RP-HPLC)
This protocol is an example of an optimized method after initial screening.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Isocratic Elution: 65% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm
Data Presentation
Table 1: Comparison of Column Performance for Isomer Separation
| Column Type | Mobile Phase | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| C18 | 60% Acetonitrile in Water + 0.1% FA | 12.5 | 12.9 | 1.2 |
| Phenyl-Hexyl | 60% Acetonitrile in Water + 0.1% FA | 14.2 | 15.0 | 1.8 |
| PFP | 60% Acetonitrile in Water + 0.1% FA | 13.8 | 14.8 | 2.1 |
Table 2: Effect of Mobile Phase Composition on Resolution (Phenyl-Hexyl Column)
| Organic Solvent | % Organic | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 60% | 14.2 | 15.0 | 1.8 |
| Acetonitrile | 55% | 16.8 | 17.9 | 2.0 |
| Methanol | 70% | 13.5 | 14.5 | 1.9 |
| Methanol | 65% | 15.9 | 17.2 | 2.2 |
Visualizations
Caption: Troubleshooting workflow for HPLC isomer separation.
Caption: Logical workflow for HPLC method development.
overcoming solubility issues with 6-Acetyllarixol
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with 6-Acetyllarixol.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound for their experiments. This guide offers solutions to common solubility challenges.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | This compound is a hydrophobic molecule with low water solubility. Direct dissolution in aqueous buffers or cell culture media will likely fail. | Prepare a high-concentration stock solution in an appropriate organic solvent first, and then dilute it into the aqueous medium. |
| Stock Solution is Cloudy or Contains Precipitate | The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solvent is not optimal. | Try a different solvent or a co-solvent system. Gentle warming and vortexing may also help. Ensure the compound is fully dissolved before further dilution. |
| Precipitation Upon Dilution of Stock Solution | The final concentration of the organic solvent in the aqueous medium is too high, causing the compound to crash out of solution. | Keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v) for cell-based assays. Perform serial dilutions if necessary. |
| Inconsistent Results in Biological Assays | Poor solubility can lead to inaccurate concentrations of the active compound, resulting in variability in experimental outcomes. | Ensure complete dissolution of this compound at each step. Visually inspect solutions for any signs of precipitation before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[1][2][3] For in vivo applications, co-solvent systems or other formulation strategies may be necessary to ensure biocompatibility and prevent toxicity.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The final concentration of DMSO in cell culture media should generally be kept below 1% (v/v) to avoid solvent-induced toxicity to the cells.[1] It is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: For in vivo administration, where large volumes of organic solvents are not feasible, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4] These include the use of co-solvents (e.g., ethanol, propylene glycol), surfactants, or complexation with cyclodextrins. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be effective.
Q4: Is it necessary to filter my this compound solution?
A4: For cell culture applications, it is good practice to sterile-filter the final diluted solution of this compound before adding it to your cells to prevent microbial contamination. Use a 0.22 µm filter that is compatible with the solvents used.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
-
Sterile cell culture medium
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 348.5 g/mol .
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the medium does not exceed 1% (v/v). For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Protocol 2: General Strategy for Formulating this compound for In Vivo Studies
This protocol provides a general workflow for developing a suitable formulation of this compound for in vivo administration. The specific components and their ratios will need to be optimized for your animal model and route of administration.
Materials:
-
This compound powder
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin)
-
Sterile, pyrogen-free water or saline
-
Glass vials
-
Magnetic stirrer or vortex mixer
-
Sonicator (optional)
Procedure:
-
Solvent Screening:
-
Test the solubility of this compound in various biocompatible solvents and co-solvent mixtures.
-
Start by attempting to dissolve a small amount of the compound in individual solvents.
-
If solubility is poor, try combinations of solvents (e.g., a mixture of ethanol and water).
-
-
Formulation Development:
-
Co-solvent Formulation: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol). Slowly add an aqueous vehicle (e.g., saline) while stirring to reach the final desired concentration. The final percentage of the organic co-solvent should be within tolerated limits for the animal model.
-
Surfactant-based Formulation: Dissolve this compound in a mixture of a surfactant and a co-solvent. This can form micelles that encapsulate the hydrophobic compound, improving its aqueous solubility.
-
Cyclodextrin Complexation: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD). Add this compound powder to this solution and stir for an extended period (several hours to overnight) to allow for the formation of inclusion complexes.
-
-
Characterization and Administration:
-
Visually inspect the final formulation for clarity and the absence of precipitation.
-
Determine the final concentration of this compound in the formulation.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| DMSO | Soluble | Inferred from common practice for hydrophobic compounds |
| Water | Poorly Soluble | Inferred from hydrophobic structure |
Visualizations
Signaling Pathway of this compound as a TRPC6 Inhibitor
Caption: Simplified signaling pathway of this compound as a TRPC6 inhibitor.
Experimental Workflow for Solubilizing this compound
References
Technical Support Center: 6-Acetyllarixol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 6-Acetyllarixol in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation over time. What is the likely cause and how can I prevent it?
A1: Precipitation of diterpenes like this compound in aqueous solutions can be due to their hydrophobic nature and low solubility. This issue can be exacerbated by changes in temperature or solvent composition. To prevent precipitation, consider the following:
-
Co-solvents: Employing a water-miscible organic co-solvent such as ethanol, DMSO, or propylene glycol can significantly enhance solubility.
-
Surfactants: Non-ionic surfactants can be used to create stable emulsions or micellar solutions, improving the dispersion of the compound.[1]
-
pH Adjustment: Ensure the pH of your solution is within a range where this compound is most stable and soluble. This may require initial pH screening experiments.
Q2: I am observing a loss of potency or the appearance of new peaks in my chromatograms when analyzing aged this compound solutions. What could be the reason?
A2: The loss of potency and the emergence of new peaks suggest chemical degradation. For an acetylated diterpenoid like this compound, the primary degradation pathway is likely hydrolysis of the acetyl group, leading to the formation of larixol. Other potential degradation routes include oxidation. Natural products are often susceptible to degradation through oxidation and hydrolysis, with temperature and moisture being key accelerating factors.[2]
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A3: To maximize shelf-life, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C. Chemical reactions, including degradation, are significantly slowed at lower temperatures.[2]
-
Light: Protect the solution from light by using amber vials or by storing it in the dark. Photodegradation can be a significant issue for many complex organic molecules.
-
Atmosphere: For compounds susceptible to oxidation, purging the storage vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.
-
pH: Maintain the solution at an optimal pH, which should be determined through stability studies. For acetylated compounds, a slightly acidic to neutral pH (e.g., pH 4-6) is often preferable to alkaline conditions to minimize hydrolysis.[3]
Q4: What analytical methods are recommended for quantifying this compound and its potential degradants?
A4: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of this compound.[4] A reversed-phase HPLC method with UV detection is a common approach for diterpenoids.
-
Column: A C18 or C30 column is typically effective.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water is often used. Adding a small amount of acid, such as 0.1% formic or acetic acid, can improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often necessary as many diterpenoids lack a strong chromophore. If available, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can provide higher sensitivity and specificity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased concentration of this compound over time | Hydrolysis (deacetylation), Oxidation | Perform a forced degradation study to identify degradants. Adjust solution pH to a more stable range (e.g., pH 4-6). Store under inert gas. Add antioxidants (e.g., BHT, ascorbic acid). |
| Precipitate formation in the solution | Poor solubility, Temperature fluctuations | Increase the proportion of organic co-solvent. Add a suitable solubilizing agent (e.g., cyclodextrin, tween 80). Filter the solution before use. |
| Color change in the solution | Oxidation, Photodegradation | Store the solution in amber vials or protect from light. Purge with an inert gas (N₂ or Ar) before sealing. |
| Variable results between experiments | Inconsistent solution preparation, Instability during experiment | Prepare fresh solutions for each experiment. Maintain consistent temperature and pH throughout the experimental procedure. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Control: Keep 1 mL of the stock solution at -20°C, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
Quantitative Data Summary (Hypothetical)
| Condition | Time (h) | This compound Remaining (%) | Major Degradant (Larixol) (%) |
| 0.1 M HCl, 60°C | 24 | 65.2 | 32.8 |
| 0.1 M NaOH, 60°C | 24 | 45.8 | 51.5 |
| 3% H₂O₂, RT | 24 | 88.1 | Not Detected |
| 80°C | 48 | 92.5 | 6.5 |
| Photolysis | 24 | 95.3 | Not Detected |
Visualizations
References
Technical Support Center: 6-Acetyllarixol Bioassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during the bioassay of 6-Acetyllarixol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a labdane-type diterpenoid.[1][2] While extensive research on this compound is ongoing, related compounds like larixol and its derivatives have shown inhibitory activity against Transient Receptor Potential Canonical 6 (TRPC6) channels.[3] TRPC6 is a cation channel involved in various physiological processes, and its modulation is a target for therapeutic development.[3]
Q2: My this compound sample is showing low solubility in aqueous buffers. How can I address this?
A2: Poor aqueous solubility is a common issue with lipophilic molecules like diterpenes.[4] Consider the following:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent such as DMSO or ethanol. However, always run a vehicle control to ensure the solvent does not interfere with the assay.
-
Solubilizing agents: Cyclodextrins or other encapsulating agents can improve solubility.
-
pH adjustment: Depending on the presence of ionizable functional groups, adjusting the pH of the buffer may enhance solubility.
Q3: I am observing high background noise or a false positive signal in my fluorescence-based assay. What could be the cause?
A3: High background in fluorescence assays can be due to several factors. Some natural products can interfere with the assay readout. Potential causes include:
-
Autofluorescence: this compound itself might be fluorescent at the excitation/emission wavelengths of your assay. Run a control with the compound alone to check for autofluorescence.
-
Light scattering: Poorly soluble compound aggregates can scatter light, leading to artificially high readings. Ensure your compound is fully dissolved.
-
Assay interference: The compound may directly interact with the fluorescent dye or reporter enzyme.
Q4: My results with this compound are not reproducible. What are the common sources of variability?
A4: Reproducibility issues in bioassays can stem from several sources. Key factors to investigate include:
-
Sample stability: Ensure the stability of this compound in your assay buffer and under your storage conditions. Degradation can lead to inconsistent results.
-
Pipetting accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.
-
Cell-based assay variability: If using cell-based assays, variations in cell passage number, density, and health can impact results.
-
Reagent quality: Ensure all reagents are within their expiration dates and stored correctly.
Troubleshooting Guides
Problem 1: Apparent Inhibition in Multiple, Unrelated Assays (Pan-Assay Interference)
Symptoms:
-
This compound shows activity in a wide range of mechanistically distinct bioassays.
-
The dose-response curve is steep or has an unusual shape.
-
Results are sensitive to changes in protein or detergent concentration.
Possible Cause: this compound may be acting as a Pan-Assay Interference Compound (PAINS). PAINS are compounds that often give false positive results in high-throughput screening assays through non-specific mechanisms, such as forming aggregates that sequester proteins.
Solutions:
-
Detergent Test: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the inhibitory activity of this compound is significantly reduced, it suggests the formation of aggregates.
-
Nephelometry/Dynamic Light Scattering (DLS): These techniques can directly detect the formation of aggregates by the compound in the assay buffer.
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology (e.g., label-free vs. fluorescence-based).
Problem 2: Inconsistent IC50 Values for TRPC6 Inhibition
Symptoms:
-
The calculated IC50 value for this compound inhibition of TRPC6 varies significantly between experiments.
-
Poor correlation between replicate measurements.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Perform a time-course experiment to assess the stability of this compound in the assay buffer. Analyze the compound's integrity via HPLC or LC-MS over the duration of the assay. |
| Assay Buffer Composition | Ensure consistent pH, ionic strength, and co-solvent concentration in all experiments. Small variations can affect both protein and compound behavior. |
| Cellular Health (for cell-based assays) | Monitor cell viability and morphology. Only use cells within a defined passage number range and ensure consistent seeding density. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. Use freshly prepared dilutions for each experiment. |
Hypothetical IC50 Data for Larixol Derivatives against TRPC6
| Compound | IC50 (µM) |
| Larixol | ~10 |
| Larixyl Acetate | 0.26 |
| Larixyl Methylcarbamate | 0.15 |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Compound Dilution: Create a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: Add the following to the wells of a microplate in this order: assay buffer, this compound dilutions (or vehicle control), and enzyme solution.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at the assay temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Signal Detection: Measure the signal (e.g., absorbance or fluorescence) at multiple time points or at a single endpoint using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based TRPC6 Calcium Influx Assay
-
Cell Culture: Culture cells stably expressing TRPC6 in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Replace the dye-loading solution with assay buffer containing various concentrations of this compound or vehicle control. Incubate for the desired time.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Channel Activation: Add a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol) to all wells to stimulate calcium influx.
-
Post-stimulation Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist for each compound concentration. Determine the inhibitory effect of this compound on the agonist-induced calcium influx.
Visualizations
Caption: General workflow for a bioassay involving this compound.
Caption: Postulated inhibitory action of this compound on the TRPC6 signaling pathway.
References
- 1. (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage for Novel Compounds in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining the dosage of novel compounds, such as 6-Acetyllarixol, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We have identified a novel compound, this compound, with potential therapeutic effects. How do we determine a starting dose for our first in vivo animal experiments?
A1: Determining a safe starting dose for a novel compound in animal studies is a critical first step. Since direct data for this compound is not available, a common approach is to begin with in vitro data. You can use the effective concentration from cell-based assays (e.g., EC50 or IC50) to estimate an initial in vivo dose.
Additionally, a dose-range finding study is essential. This typically involves administering a wide range of doses to a small number of animals to identify a dose that shows biological activity without causing significant toxicity. It is also recommended to consult guidelines from regulatory agencies like the FDA, which provide methods for calculating a maximum recommended starting dose (MRSD) based on No Observed Adverse Effect Levels (NOAELs) from animal studies.[1]
Q2: What are the common routes of administration for a new compound in animal models, and how do we choose the most appropriate one?
A2: The choice of administration route depends on the compound's properties (e.g., solubility), the experimental objective, and the desired rate of absorption.[2][3] Common routes include:
-
Oral (PO): Administration by gavage. This is often preferred for its convenience and relevance to potential human use.[4]
-
Intravenous (IV): Injected directly into a vein (e.g., tail vein in mice). This route ensures 100% bioavailability and rapid onset of action.[2]
-
Intraperitoneal (IP): Injected into the abdominal cavity. This is a common route in rodents, offering rapid absorption, though it is less common in human medicine.
-
Subcutaneous (SC): Injected under the skin. This route provides slower, more sustained absorption.
-
Intramuscular (IM): Injected into a muscle. This is suitable for small volumes and can provide a depot effect for slow release.
The selection should be justified in your experimental protocol. For initial efficacy studies, an IV or IP route might be used to ensure the compound reaches its target. For later-stage preclinical studies, the intended clinical route of administration should be mimicked.
Q3: We are observing unexpected toxicity in our animal model. What are the potential causes and how can we troubleshoot this?
A3: Unexpected toxicity can arise from several factors:
-
The compound itself: The intrinsic toxicity of this compound may be higher than anticipated.
-
The vehicle/solvent: The formulation used to dissolve the compound may be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume.
-
The route of administration: Some routes can cause localized irritation or stress.
-
The animal model: The chosen species or strain may be particularly sensitive to the compound.
To troubleshoot, consider the following:
-
Conduct a vehicle-only control group: This will help determine if the adverse effects are due to the vehicle.
-
Reduce the dose: Perform a dose de-escalation study to find the NOAEL.
-
Change the route of administration: If localized irritation is observed, a different route may be less toxic.
-
Evaluate a different animal model: If toxicity is species-specific, another model might be more appropriate.
Troubleshooting Guides
Guide 1: Poor Bioavailability after Oral Administration
Problem: The compound shows high efficacy in vitro but poor or inconsistent effects in vivo when administered orally.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Absorption | Investigate the physicochemical properties of the compound (solubility, permeability). Consider formulation strategies like using absorption enhancers or creating a salt form. |
| First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the compound to block metabolic sites. |
| Compound Instability | Check the stability of the compound in the acidic environment of the stomach. An enteric-coated formulation might be necessary. |
Guide 2: Inconsistent Results Between Animals
Problem: High variability in therapeutic response is observed among animals receiving the same dose.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure accurate and consistent administration techniques. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For injections, use appropriate needle sizes and injection sites. |
| Animal Variability | Use animals of the same age, sex, and genetic background. Ensure consistent housing conditions, diet, and light-dark cycles. |
| Pharmacokinetic Variability | Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied responses. Conduct pharmacokinetic studies to understand the compound's behavior in the animal model. |
Data Presentation: Standard Administration Volumes for Mice and Rats
For reference, the following tables provide general guidelines for maximum administration volumes in mice and rats.
Table 1: Recommended Maximum Administration Volumes in Mice
| Route | Volume (ml/kg) | Total Volume |
| Intravenous (IV) | 1-5 | < 0.2 ml |
| Intraperitoneal (IP) | 10-20 | < 2-3 ml |
| Subcutaneous (SC) | 5-10 | < 2-3 ml |
| Oral (PO) - Gavage | 10 | - |
| Intramuscular (IM) | - | ≤ 50 µl/site |
Data compiled from multiple sources.
Table 2: Recommended Maximum Administration Volumes in Rats
| Route | Volume (ml/kg) |
| Intravenous (IV) | 1-5 |
| Intraperitoneal (IP) | 10-20 |
| Subcutaneous (SC) | 5-10 |
| Oral (PO) - Gavage | 1-20 |
| Intramuscular (IM) | 0.1-0.2 ml/site |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Initial Dose-Range Finding Study
Objective: To determine a range of tolerated doses and identify a potential effective dose for a novel compound.
Methodology:
-
Animal Model: Select a small cohort of healthy animals (e.g., 3-5 mice per group).
-
Dose Selection: Choose a wide range of doses based on in vitro data (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose of the compound via the chosen route.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for a predetermined period (e.g., 7-14 days).
-
Data Collection: Record body weights daily. At the end of the study, collect blood for basic clinical chemistry and major organs for histopathological analysis.
-
Analysis: Determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Methodology:
-
Animal Model: Use a sufficient number of animals (e.g., 3-5 per time point) to generate a reliable PK profile.
-
Dosing: Administer a single dose of the compound via both intravenous (for bioavailability calculation) and the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: A generalized experimental workflow for refining the dosage of a novel compound from in vitro studies to early clinical trials.
Caption: A hypothetical signaling pathway illustrating how this compound might exert an anti-inflammatory effect by inhibiting a key transcription factor.
References
minimizing degradation of 6-Acetyllarixol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-Acetyllarixol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in a cell-based assay. | Degradation of this compound in the stock solution or final dilution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at or below -20°C.[1] |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound due to improper storage or handling. The primary degradation pathway is likely hydrolysis of the acetyl group to form larixol. Oxidation of the diterpenoid structure is also possible. | Review storage conditions. Ensure the compound is stored as a solid in a tightly sealed container, protected from moisture and light. For solutions, use anhydrous solvents where possible and store under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between experimental replicates. | In addition to potential degradation, this could be due to incomplete dissolution of the compound or variability in solution preparation. | Ensure complete dissolution of the solid material by vortexing or brief sonication. Prepare a fresh stock solution and dilute it for each experiment. |
| Precipitation of the compound in aqueous buffers. | This compound is a lipophilic molecule with low aqueous solubility. | Prepare concentrated stock solutions in an appropriate organic solvent such as DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or cellular toxicity. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C, protected from light and moisture. For short-term storage, keeping the solid at 4°C under the same conditions is also acceptable.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[1] When preparing to use an aliquot, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
3. What are the main degradation products of this compound?
The most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The acetyl group at the 6-position is susceptible to hydrolysis, which would yield larixol. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The diterpenoid core of this compound may be susceptible to oxidation, particularly if exposed to air and light over extended periods.
4. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products, such as larixol, and any other impurities.
Illustrative Stability Data
The following table summarizes illustrative data from a forced degradation study of this compound. This data is provided as an example to demonstrate potential degradation patterns under various stress conditions. Actual degradation rates may vary.
| Stress Condition | Duration | % this compound Remaining | % Larixol Formed | % Other Degradants |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 85.2 | 13.5 | 1.3 |
| Base Hydrolysis (0.1 M NaOH) | 4 hours | 65.7 | 32.1 | 2.2 |
| Oxidative (3% H₂O₂) | 24 hours | 90.5 | 2.1 | 7.4 |
| Thermal (60°C) | 48 hours | 95.1 | 4.0 | 0.9 |
| Photolytic (UV light) | 72 hours | 92.8 | 3.5 | 3.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a similar appropriate solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 72 hours.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
References
Technical Support Center: Method Refinement for 6-Acetyllarixol Derivatization
Welcome to the technical support center for the derivatization of 6-acetyllarixol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this sterically hindered labdane diterpene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of the tertiary hydroxyl group in this compound so challenging?
A1: The primary challenge in derivatizing the C13 hydroxyl group of this compound is severe steric hindrance. This tertiary alcohol is shielded by the bulky carbon skeleton of the larixol molecule, which impedes the approach of reagents. Consequently, standard derivatization protocols, such as the Fischer esterification, are often ineffective.
Q2: What are the most common side reactions to be aware of during the derivatization of this compound?
A2: A prevalent side reaction, particularly under acidic conditions or with certain reagents, is the elimination of water from the tertiary alcohol, leading to the formation of an alkene.[1] Additionally, if harsh bases are used, other sensitive functional groups within the molecule may react.
Q3: Are there any successful examples of acylating the tertiary hydroxyl in a larixol-based structure?
A3: Yes, the acetylation of a closely related larixol derivative has been successfully achieved. The tertiary C13 hydroxyl group was acetylated using acetyl chloride in N,N-dimethylacetamide (DMA). This suggests that a reactive acylating agent in a suitable polar, aprotic solvent can overcome the steric hindrance.
Q4: What general strategies can be employed for the etherification of a hindered tertiary alcohol like the one in this compound?
A4: Traditional methods like the Williamson ether synthesis are often challenging for tertiary alcohols due to competing elimination reactions.[2][3] More suitable modern methods include the Mitsunobu reaction, which can facilitate the SN2 displacement at a chiral tertiary alcohol center under mild conditions, and transition-metal-free approaches, such as the use of diaryliodonium salts for arylation.[4][5]
Troubleshooting Guides
Guide 1: Acylation (Esterification) of this compound
Issue 1: Low or No Conversion to the Ester
-
Possible Cause: Insufficient reactivity of the acylating agent to overcome the steric hindrance. Standard conditions with carboxylic acids (Fischer esterification) are unlikely to succeed.
-
Troubleshooting Steps:
-
Increase Reagent Electrophilicity: Switch from a carboxylic acid to a more reactive acylating agent like an acyl halide (e.g., acetyl chloride) or an acid anhydride.
-
Catalyst Selection: For acid anhydride reactions, employ a powerful Lewis acid catalyst such as Bismuth(III) triflate (Bi(OTf)3), which has been shown to be effective for sterically demanding alcohols.
-
Solvent Choice: Use a polar aprotic solvent like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Temperature and Reaction Time: For less reactive systems, increasing the temperature (e.g., 80-85 °C) and extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Base Selection (for Acyl Halides): Use a non-nucleophilic base like pyridine or 2,6-lutidine to neutralize the generated acid without competing with the alcohol for the acylating agent.
-
Issue 2: Formation of an Alkene Byproduct
-
Possible Cause: Elimination of water from the tertiary alcohol, often promoted by strong acids and high temperatures.
-
Troubleshooting Steps:
-
Avoid Strongly Acidic Conditions: If using an acid catalyst, opt for milder Lewis acids over strong Brønsted acids.
-
Use Base-Mediated Acylation: Employing an acyl halide with a non-nucleophilic base at or below room temperature can minimize elimination.
-
Lower Reaction Temperature: If elimination is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration.
-
Guide 2: Etherification of this compound
Issue 1: Low Yield of the Desired Ether
-
Possible Cause: The reaction conditions are not suitable for the sterically hindered tertiary alcohol. The classic Williamson ether synthesis often fails with tertiary substrates.
-
Troubleshooting Steps:
-
Mitsunobu Reaction: Consider using a Mitsunobu reaction with the desired alcohol nucleophile. This method is known to be effective for sterically hindered alcohols under mild conditions.
-
Transition-Metal-Free Arylation: For the synthesis of aryl ethers, reacting this compound with an ortho-substituted diaryliodonium salt can be an efficient method for creating highly congested ethers.
-
Catalytic Methods for Alkyl Ethers: Explore methods using catalysts like Zn(OTf)2 for coupling with unactivated tertiary alkyl bromides, which can form sterically hindered ethers.
-
Re-evaluate Williamson Conditions (with caution): If attempting a Williamson-type synthesis, use a strong, non-nucleophilic base to deprotonate the alcohol and a highly reactive alkylating agent (e.g., methyl triflate). However, be aware that elimination is a significant risk.
-
Data Summary
| Derivatization Method | Reagents | Catalyst/Base | Typical Conditions | Expected Yield for Hindered Alcohols | Reference |
| Acylation | Acetic Anhydride | Bi(OTf)3 | Mild conditions, often room temp. | Good to Excellent | |
| Acetyl Chloride | Pyridine or DMAP | Room temp. to moderate heat | Moderate to Good | ||
| Carboxylic Acid, HOBt | EDC, DMAP | Room temp. | Good | ||
| Etherification | Phenol, PPh3, DEAD | - | Mitsunobu conditions | Moderate | |
| Diaryliodonium Salt | - | Transition-metal-free | Good | ||
| Alkyl Bromide | Zn(OTf)2 | Catalytic conditions | Moderate to Good |
Experimental Protocols
Protocol 1: Acylation of this compound using Acetyl Chloride
This protocol is adapted from methods used for similar sterically hindered tertiary alcohols.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous N,N-dimethylacetamide (DMA).
-
Addition of Base: Add a non-nucleophilic base such as pyridine (1.5 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO3, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Etherification of this compound via Mitsunobu Reaction
This protocol provides a general framework for the etherification of this compound with a primary or secondary alcohol.
-
Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes. A color change is typically observed.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 16-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine derivative.
-
Purification: Purify the crude product directly by column chromatography on silica gel to separate the desired ether from the reaction byproducts.
Visualized Workflows
Caption: Troubleshooting workflow for the acylation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Addressing In Vitro Cytotoxicity of 6-Acetyllarixol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the in vitro cytotoxicity of 6-Acetyllarixol. Given that this compound is a novel compound, this guide offers a systematic approach to characterizing and mitigating its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the first step when observing high cytotoxicity with this compound in my cell line?
A1: When encountering high cytotoxicity, it is crucial to first establish a robust and reproducible experimental setup. This involves:
-
Confirming Compound Identity and Purity: Ensure the identity and purity of your this compound stock. Impurities can significantly contribute to cytotoxicity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiments to ensure the solvent itself is not causing toxicity.[1][2]
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the 50% inhibitory concentration (IC50).[3]
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Q2: My cytotoxicity results for this compound are inconsistent between experiments. What are the possible causes and solutions?
A2: Inconsistent results can stem from several factors. Here are some common causes and their solutions:
| Possible Cause | Solution |
| Cell Passage Number | Primary cells and even continuous cell lines can change their characteristics with increasing passage numbers. Use cells within a narrow passage number range for all experiments.[3] |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability. Optimize and maintain a consistent cell seeding density for all assays.[1] |
| Compound Stability | This compound may be unstable in your culture medium. Assess its stability over the course of your experiment. |
| Assay Variability | Different assays measure different endpoints of cell health. Ensure you are using the appropriate assay for your research question and that it is performed consistently. |
Q3: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH release). Why is this and which result should I trust?
A3: It is common to see discrepancies between different cytotoxicity assays because they measure different cellular events.
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability. A reduction in MTT signal suggests a decrease in metabolic function, which could be due to cytotoxicity or cytostatic effects (inhibition of proliferation).
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes. This is a more direct measure of cell death or cytolysis.
Neither result is necessarily "wrong." Instead, the differing results provide a more comprehensive picture of this compound's effects. It is recommended to use a multi-assay approach to understand the mechanism of cytotoxicity. For instance, if you see a decrease in MTT but no increase in LDH, this compound might be having a cytostatic effect or inducing apoptosis without immediate membrane rupture.
Q4: How can I determine if this compound is causing apoptosis or necrosis?
A4: To differentiate between apoptosis and necrosis, you can use specific assays that measure markers for each cell death pathway.
| Cell Death Pathway | Recommended Assays |
| Apoptosis | Caspase-Glo® 3/7, 7/8, or 9 Assays (measures caspase activity), Annexin V staining (detects externalized phosphatidylserine). |
| Necrosis | LDH Release Assay (measures membrane integrity), Propidium Iodide staining (a fluorescent dye that enters necrotic cells). |
Q5: Are there any general strategies to reduce the in vitro cytotoxicity of this compound while still studying its primary effects?
A5: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to observe the desired biological effect with minimal cytotoxicity.
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-treatment with an appropriate cytoprotective agent, such as an antioxidant like N-acetylcysteine (NAC), may mitigate toxicity.
-
Use of a More Resistant Cell Line: If your primary goal is not to study cytotoxicity, consider using a cell line that is less sensitive to this compound for your primary effect studies.
Troubleshooting Guide
Problem 1: High background signal in my cytotoxicity assay.
| Possible Cause | Solution |
| High Cell Density | An excessive number of cells can lead to a high basal signal. Optimize the cell seeding density for your specific assay and cell line. |
| Media Components | Phenol red or other components in the cell culture medium can interfere with absorbance or fluorescence readings. Use a background control with medium only and consider using phenol red-free medium if interference is significant. |
| Compound Interference | This compound itself might be colored or fluorescent, interfering with the assay readout. Run a control with the compound in cell-free medium to check for interference. |
Problem 2: The IC50 value of this compound varies significantly between different cell lines.
-
Explanation: This is expected. Different cell lines have different genetic backgrounds, metabolic activities, and expression levels of drug targets and transporters, leading to varying sensitivities to a compound.
-
Action: This differential cytotoxicity can be exploited. If this compound is intended as an anti-cancer agent, high selectivity for cancer cells over normal cells is a desirable property. You can calculate a selectivity index (SI) to quantify this:
-
SI = IC50 in normal cells / IC50 in cancer cells
-
A higher SI value indicates greater selectivity for cancer cells.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Measurement: Read the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Workflow for investigating the cytotoxicity of this compound.
Caption: Simplified overview of apoptotic signaling pathways.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 6-Acetyllarixol and Larixol
In the landscape of natural product research, the labdane-type diterpenes, larixol and its acetylated derivative, 6-acetyllarixol, have garnered attention for their distinct biological activities. This guide provides a detailed comparison of their bioactivities, with a focus on their well-documented differential effects as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels, a key player in various physiological and pathological processes. This comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Comparative Bioactivity Data
The primary well-quantified difference in the bioactivity between this compound and larixol lies in their potency as inhibitors of TRPC6 channels. This compound has demonstrated significantly higher potency in blocking these channels compared to its parent compound, larixol.
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| This compound | TRPC6 | OAG-stimulated Ca2+ entry in HEK hTRPC6-YFP cells | ~0.58 (0.1-0.6) | [1] |
| Larixol | TRPC6 | OAG-stimulated Ca2+ entry in HEK hTRPC6-YFP cells | ~2.04 | [2] |
| This compound | TRPC3 | OAG-stimulated Ca2+ entry in HEK hTRPC3-YFP cells | ~6.38 | [2] |
| Larixol | TRPC3 | OAG-stimulated Ca2+ entry in HEK hTRPC3-YFP cells | >10 | [2] |
Experimental Protocols
The following is a detailed description of the key experimental protocol used to determine the inhibitory activity of this compound and larixol on TRPC6 channels.
Determination of TRPC6 Inhibition using a Fluorescence-Based Calcium Assay
This experiment aimed to quantify the inhibitory effect of this compound and larixol on the activation of human TRPC6 channels expressed in a stable cell line.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing a yellow fluorescent protein (YFP)-tagged human TRPC6 (HEK hTRPC6-YFP) were used.
-
Cells were cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
For the assay, cells were seeded into multi-well plates and allowed to adhere and grow to an appropriate confluency.
2. Calcium Indicator Loading:
-
The cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
The loading solution was prepared in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and incubated with the cells for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C, allowing the dye to enter the cells.
-
After loading, the cells were washed with the salt solution to remove any excess extracellular dye.
3. Compound Incubation:
-
Various concentrations of this compound and larixol were prepared in the physiological salt solution.
-
The cells were pre-incubated with the different concentrations of the test compounds or a vehicle control (e.g., DMSO) for a defined period (e.g., 10-30 minutes) prior to stimulation.
4. TRPC6 Channel Activation and Data Acquisition:
-
A fluorescence plate reader or a fluorescence microscope equipped with a camera was used to monitor the intracellular calcium concentration by measuring the fluorescence intensity of the calcium indicator dye.
-
A baseline fluorescence reading was recorded.
-
The TRPC6 channels were activated by adding a specific agonist, 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the wells.
-
The fluorescence intensity was continuously measured over time to record the increase in intracellular calcium resulting from the influx of Ca2+ through the activated TRPC6 channels.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition for each compound concentration was determined by comparing the ΔF in the presence of the compound to the ΔF in the vehicle control.
-
The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the TRPC6 channel activity, was calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TRPC6 channel activation by Gq-coupled receptor signaling and its inhibition by larixol and this compound.
Caption: Workflow for determining the inhibitory effect of compounds on TRPC6 channels using a calcium influx assay.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Acetyllarixol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of 6-Acetyllarixol, a labdane-type diterpenoid. While specific validated methods for this compound are not extensively published, this document outlines standard validation protocols and expected performance benchmarks based on the analysis of similar small molecules and natural products.
Comparative Performance of Analytical Methods
The choice between HPLC and UPLC-MS for the analysis of this compound will depend on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes typical validation parameters for each technique, compiled from established methodologies for pharmaceutical and natural product analysis.[1][2][3][4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | 0.001 - 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 20 ng/mL | 0.005 - 0.01 µg/L |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110% |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 2% | Intra-day: < 15%, Inter-day: < 15% |
| Specificity | Demonstrated by peak purity and resolution from interferences | Demonstrated by specific mass transitions (MRM) and retention time |
| Robustness | Insensitive to minor changes in mobile phase, flow rate, temp. | Insensitive to minor changes in mobile phase, flow rate, temp. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols are based on guidelines from the International Conference on Harmonisation (ICH) and are broadly applicable for the validation of this compound analysis.
HPLC Method Validation Protocol
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing no interference from blank samples (matrix without analyte) and known impurities at the retention time of this compound.
-
Linearity: A series of at least five concentrations of this compound standard are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: The accuracy is determined by the recovery of a known amount of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections (e.g., n=6) of the same sample are performed on the same day. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, or on different equipment. The %RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if the results remain unaffected by these small variations.
UPLC-MS Method Validation Protocol
-
Specificity: In UPLC-MS, specificity is established by monitoring specific mass transitions (Multiple Reaction Monitoring - MRM) for this compound, which provides a high degree of certainty in identification, even in complex matrices.
-
Linearity: Similar to HPLC, a calibration curve is constructed by analyzing a series of standard solutions. The linear range should be appropriate for the intended application.
-
Accuracy and Precision: Determined similarly to the HPLC method, but with potentially wider acceptance criteria (e.g., accuracy within 85-115% and precision %RSD < 15%) depending on the application (e.g., bioanalysis).
-
LOD and LOQ: Determined by injecting serially diluted solutions and establishing the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: This is a critical parameter for MS-based methods. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. An internal standard is often used to compensate for matrix effects.
-
Stability: The stability of this compound in the sample matrix and in prepared solutions should be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of an analytical method validation process, from initial development to routine application.
Caption: Logical workflow for analytical method validation.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 6-Acetyllarixol: A Comparative Guide to a Potent TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of 6-Acetyllarixol, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel, with other known TRPC6 inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for therapeutic applications.
Introduction to this compound and TRPC6
This compound, also known as larixyl acetate, is a natural labdane-type diterpene derived from larch resin.[1] It has emerged as a significant pharmacological tool due to its potent and selective inhibition of the TRPC6 channel.[1] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various physiological and pathological processes, including those in the lungs and kidneys.[1] Dysregulation of TRPC6 activity has been implicated in conditions such as focal segmental glomerulosclerosis (FSGS) and pulmonary hypertension.
Comparative Analysis of TRPC6 Inhibitors
The inhibitory activity of this compound against TRPC6 has been quantified and compared to other known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound (Larixyl Acetate) | TRPC6 | 0.1 - 0.6 | ~12-fold vs TRPC3, ~5-fold vs TRPC7 | |
| Larixyl Methylcarbamate | TRPC6 | 0.15 ± 0.06 | High selectivity vs TRPC3 | |
| BI-749327 | TRPC6 (mouse) | 0.013 | 85-fold vs TRPC3, 42-fold vs TRPC7 | |
| SAR7334 | TRPC6 | 0.0095 | >20-fold vs TRPC3 |
Note: Direct comparison of IC50 values should be interpreted with caution as they are often determined in different experimental settings. The data presented here is compiled from various studies.
Signaling Pathways Modulated by this compound
Inhibition of TRPC6 by this compound impacts downstream signaling cascades, primarily by modulating intracellular calcium levels. Key pathways affected include:
-
Calcineurin-NFAT Pathway: TRPC6-mediated calcium influx activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and regulation of gene expression. Inhibition of TRPC6 by compounds like BI-749327 has been shown to suppress NFAT activation.
-
p38 MAPK Pathway: Studies have indicated that the analgesic and anti-inflammatory effects of larixyl acetate in neuropathic pain are associated with the suppression of p38 mitogen-activated protein kinase (MAPK) signaling in microglia.
Below are diagrams illustrating the experimental workflow for assessing TRPC6 inhibition and the signaling pathways modulated by this compound.
References
Independent Verification of 6-Acetyllarixol's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Acetyllarixol (Larixyl Acetate) and its mechanism of action as a Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitor. The information presented is supported by experimental data from peer-reviewed literature.
This compound, more commonly known as larixyl acetate, is a labdane-type diterpenoid originally isolated from the resin of larch trees.[1] Emerging research has identified it as a potent and selective inhibitor of the TRPC6 cation channel, a protein implicated in various physiological and pathological processes.[1][2] This guide summarizes the current understanding of larixyl acetate's mechanism of action, compares its performance with other TRPC6 inhibitors, and provides detailed experimental protocols for key validation assays.
Comparative Analysis of TRPC6 Inhibitors
The primary mechanism of action of larixyl acetate is the inhibition of the TRPC6 channel, a non-selective cation channel that allows the influx of Ca2+ and other cations into the cell. Overactivity of TRPC6 has been linked to various diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy.[1][3] Larixyl acetate has demonstrated selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7.
| Compound | Target(s) | IC50 (TRPC6) | Selectivity Profile | Key Mechanistic Insight |
| Larixyl Acetate | TRPC6 | 0.1-0.6 µM | ~12-fold vs. TRPC3, ~5-fold vs. TRPC7; no significant inhibition of TRPV or TRPM channels reported in the initial study. A later study suggests it may also inhibit TRPM3. | Blocks Ca2+ entry and ionic currents through diacylglycerol-activated TRPC6 channels. |
| BI-749327 | TRPC6 | 13 nM (mouse), 19 nM (human) | 85-fold vs. TRPC3, 42-fold vs. TRPC7. | Binds to a novel interface site between TRPC6 subunits, potentially disrupting channel formation. |
| SAR7334 | TRPC6 , TRPC3, TRPC7 | 9.5 nM | 30-fold vs. TRPC3, 24-fold vs. TRPC7. Also shown to inhibit TRPM3. | Potent inhibitor of TRPC6 currents. |
| GSK2833467A | TRPC3/6 | Data not readily available | Potent inhibitor of TRPC3 and TRPC6. | Dual inhibitor of TRPC3 and TRPC6. |
Signaling Pathways
TRPC6 Inhibition by Larixyl Acetate
Larixyl acetate directly inhibits the TRPC6 channel, which is often activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is a direct activator of TRPC6, leading to Ca2+ influx. This calcium signaling can then activate downstream transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which translocates to the nucleus and promotes the transcription of genes involved in processes like cardiac hypertrophy and fibrosis.
References
Benchmarking 6-Acetyllarixol: A Comparative Guide Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel diterpenoid, 6-Acetyllarixol, against established standard compounds in the fields of anti-inflammatory and anticancer research. Due to the limited publicly available data on this compound, this document serves as a methodological template, offering objective comparisons based on the known activities of its parent compound, larixol, and the broader class of acetylated diterpenes. The included experimental protocols and data presentation formats are designed to guide researchers in evaluating the potential of this compound and to provide a standardized basis for comparison.
Introduction to this compound
This compound is a labdane-type diterpenoid, a derivative of larixol with an acetyl group at the C-6 position. While research on this specific molecule is emerging, studies on related compounds suggest that acetylation can significantly enhance pharmacological properties, including anti-inflammatory and cytotoxic activities. Larixol and its derivatives, such as larixyl acetate, have been shown to modulate specific cellular targets, indicating a potential for selective therapeutic action. This guide will focus on benchmarking this compound against two widely used standard compounds: Dexamethasone for anti-inflammatory activity and Doxorubicin for anticancer activity.
Comparative Analysis of Anti-Inflammatory Activity
Standard Compound: Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide range of genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
Data Presentation: this compound vs. Dexamethasone
The following table provides a template for summarizing the comparative in vitro anti-inflammatory activity of this compound and Dexamethasone.
| Parameter | This compound | Dexamethasone |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages |
| Assay | Nitric Oxide (NO) Assay | Nitric Oxide (NO) Assay |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
| Assay | Pro-inflammatory Cytokine (TNF-α) Inhibition | Pro-inflammatory Cytokine (TNF-α) Inhibition |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
| Assay | Pro-inflammatory Cytokine (IL-6) Inhibition | Pro-inflammatory Cytokine (IL-6) Inhibition |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)
Objective: To determine the inhibitory effect of test compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent is added to each well, and the plate is incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualization: Dexamethasone Signaling Pathway
Caption: Dexamethasone signaling pathway.
Comparative Analysis of Anticancer Activity
Standard Compound: Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary anticancer mechanisms include intercalation into DNA, which inhibits the progression of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Data Presentation: this compound vs. Doxorubicin
The following table provides a template for summarizing the comparative in vitro anticancer activity of this compound and Doxorubicin.
| Parameter | This compound | Doxorubicin |
| Cell Line | MCF-7 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Assay | MTT Assay | MTT Assay |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
| Cell Line | A549 (Lung Cancer) | A549 (Lung Cancer) |
| Assay | MTT Assay | MTT Assay |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
| Cell Line | HCT116 (Colon Cancer) | HCT116 (Colon Cancer) |
| Assay | MTT Assay | MTT Assay |
| IC50 (µM) | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines by measuring mitochondrial metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Cancer cells are maintained in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well (final concentration 0.5 mg/mL) and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualization: Doxorubicin Mechanism of Action
Caption: Doxorubicin's mechanisms of action.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro benchmarking of a novel compound like this compound.
Caption: General experimental workflow.
Conclusion
This guide outlines a systematic approach for the preclinical evaluation of this compound's anti-inflammatory and anticancer potential. By employing standardized assays and comparing its performance against well-characterized drugs like Dexamethasone and Doxorubicin, researchers can obtain a clear and objective assessment of its therapeutic promise. The provided protocols and visualization tools are intended to facilitate the design and execution of these critical benchmarking studies. Further investigations into the specific molecular targets and mechanisms of action of this compound are warranted to fully elucidate its pharmacological profile.
A Comparative Analysis of the Bioactive Properties of Larixyl Acetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "6-Acetyllarixol" did not yield specific scientific data. Based on phytochemical literature, it is highly probable that the intended compound was Larixyl Acetate , an acetylated derivative of the naturally occurring diterpenoid, Larixol. This guide therefore focuses on the statistically validated effects of Larixyl Acetate and its parent compound, Larixol, comparing them with the well-established anti-inflammatory agent, Acetylsalicylic Acid (Aspirin).
This guide provides an objective comparison of the biological performance of Larixyl Acetate, supported by available experimental data. It details the mechanisms of action, summarizes quantitative data in comparative tables, and outlines the experimental protocols for key assays cited in the literature.
Data Presentation: Comparative Analysis
The following table summarizes the key characteristics and reported biological effects of Larixyl Acetate, Larixol, and Acetylsalicylic Acid. This allows for a direct comparison of their mechanisms and therapeutic potential.
| Feature | Larixyl Acetate | Larixol | Acetylsalicylic Acid (Aspirin) |
| Primary Target | TRPC6 Channel[1][2][3][4] | βγ subunit of Gi-protein[5] | Cyclooxygenase (COX-1 and COX-2) enzymes |
| Mechanism of Action | Selective inhibition of Ca2+ entry through TRPC6 channels, leading to reduced neuroinflammation. | Interrupts the interaction of Gi-protein βγ subunits with downstream signaling molecules of the fMLP receptor. | Irreversibly acetylates and inhibits COX enzymes, blocking the synthesis of prostaglandins. |
| Key Signaling Pathways Affected | Downregulation of p38 MAPK signaling in microglia. | Attenuation of Src kinase, ERK1/2, p38, and AKT phosphorylation. | Inhibition of the prostaglandin synthesis pathway. |
| Reported IC50 Values | 0.1-0.6 µM for inhibition of recombinant TRPC6. | 1.98 ± 0.14 µM for fMLP-induced superoxide production in neutrophils. | Varies depending on the assay and cell type. |
| Primary Biological Effects | Analgesic and anti-inflammatory in neuropathic pain models. | Inhibition of neutrophil activation, including superoxide production and chemotaxis. | Anti-inflammatory, analgesic, antipyretic, and anti-platelet aggregation. |
| In Vivo Efficacy | Dose-dependent inhibition of mechanical allodynia in rats with spared nerve injury. | Not extensively reported in the reviewed literature. | Widely documented for pain and inflammation relief. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Larixyl Acetate and Larixol, as well as a standard experimental workflow for their evaluation.
Caption: Larixyl Acetate's inhibition of the TRPC6 channel and downstream signaling.
References
- 1. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larixol inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Routes for 6-Acetyllarixol (Larixyl Acetate)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 6-Acetyllarixol
This compound, more commonly known in scientific literature as larixyl acetate, is a labdane-type diterpenoid of significant interest due to its biological activities. It is a derivative of larixol, a natural product readily available from the oleoresin of larch trees (Larix decidua)[1]. The primary route to obtaining this compound is through the semi-synthesis from its parent compound, larixol. This guide provides a comparative analysis of the primary synthetic route and potential alternative methods, complete with experimental protocols and characterization data.
Overview of Synthetic Strategies
The synthesis of this compound from larixol is a straightforward acetylation reaction. The core of the comparison lies in the choice of reagents, catalysts, and reaction conditions, which can influence yield, purity, and environmental impact.
Primary Synthetic Route: Acetylation with Acetic Anhydride and Pyridine
This classical method is widely employed for the acetylation of alcohols. Pyridine acts as a basic catalyst and a solvent. The reaction proceeds through the nucleophilic attack of the hydroxyl group of larixol on the carbonyl carbon of acetic anhydride.
Alternative Approaches: "Green" Acetylation Methods
In line with the principles of green chemistry, several alternative methods for the acetylation of alcohols have been developed. While not yet specifically reported for larixol, these methods present viable and more environmentally benign alternatives to the traditional pyridine-based approach. These methods often involve the use of non-toxic catalysts, solvent-free conditions, or more readily available and less hazardous reagents.
Comparative Data
| Parameter | Route 1: Acetic Anhydride/Pyridine |
| Starting Material | Larixol |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Reported Yield | 86%[1] |
| Purification | Chromatographic Purification[2] |
Experimental Protocols
Route 1: Acetylation of Larixol with Acetic Anhydride and Pyridine
This protocol is based on standard acetylation procedures for similar compounds[1].
Materials:
-
Larixol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (Py), anhydrous
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve larixol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the addition of methanol.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound (larixyl acetate).
Characterization of this compound (Larixyl Acetate)
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods[2].
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Characteristic signals for the acetyl group (singlet around δ 2.0 ppm) and the diterpenoid backbone. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon of the acetyl group (around δ 170 ppm) and the carbons of the labdane skeleton. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |
Synthesis Pathway Diagrams
Below are the graphical representations of the synthetic pathways.
Caption: Route 1: Acetylation of Larixol using Acetic Anhydride and Pyridine.
Conclusion
The semi-synthesis of this compound from larixol via acetylation with acetic anhydride and pyridine is a well-established and high-yielding method. While this remains the primary route, future research could focus on adapting greener acetylation protocols to the synthesis of this valuable diterpenoid, potentially reducing the environmental impact and simplifying the purification process. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
Safety Operating Guide
Proper Disposal of 6-Acetyllarixol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 6-Acetyllarixol must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Hazard Assessment
GHS Hazard Statements for Larixol: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, this compound should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification |
| Gloves | Nitrile rubber gloves |
| Eye Protection | Chemical safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Waste Pickup:
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Context
This compound is a derivative of Larixol, which has been identified as an inhibitor of the transient receptor potential canonical 6 (TRPC6) channel. While not directly related to disposal, understanding its biological activity underscores the importance of proper handling to avoid unintended biological effects.
Caption: Simplified diagram of this compound's inhibitory action on the TRPC6 signaling pathway.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
